Product packaging for Deucravacitinib hydrochloride(Cat. No.:CAS No. 1609392-28-0)

Deucravacitinib hydrochloride

Cat. No.: B12776503
CAS No.: 1609392-28-0
M. Wt: 461.9 g/mol
InChI Key: LILQGPVDQZORJG-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deucravacitinib hydrochloride is the salt form of deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor . It represents a novel mechanism of action for researching immune-mediated inflammatory pathways. As a highly selective allosteric inhibitor, deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2 . This binding induces a conformational change that locks the enzyme in an inactive state, thereby inhibiting downstream signaling . This action is highly specific, with demonstrated selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) in vitro . The primary research value of this compound lies in its ability to selectively inhibit key cytokine signaling pathways involved in inflammation and autoimmunity, including those mediated by interleukin (IL)-23, IL-12, and type I interferons . The inhibition of the IL-23/Th17 axis is of particular interest in the study of psoriatic disease . By targeting TYK2, this compound provides a research tool to explore these specific pathways with potentially fewer off-target effects compared to broader immunosuppressive agents. This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN8O3 B12776503 Deucravacitinib hydrochloride CAS No. 1609392-28-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1609392-28-0

Molecular Formula

C20H23ClN8O3

Molecular Weight

461.9 g/mol

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3;

InChI Key

LILQGPVDQZORJG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Preclinical Development of Deucravacitinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Approved for the treatment of moderate-to-severe plaque psoriasis, its development was underpinned by a robust preclinical program designed to establish its unique mechanism of action, selectivity, efficacy in relevant disease models, and a favorable safety profile.[1][3] This technical guide provides an in-depth overview of the core preclinical data that characterized Deucravacitinib hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Selectivity

Deucravacitinib employs a novel allosteric inhibition mechanism.[4] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This unique binding locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[3][6] This mechanism is the basis for its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with less specific JAK inhibitors.[3][7] Deucravacitinib potently blocks signaling pathways mediated by interleukin (IL)-23, IL-12, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[8][9][10]

G Deucravacitinib's Mechanism of Action in Cytokine Signaling cluster_cytokine Extracellular Cytokines cluster_receptor Cell Surface Receptors cluster_jak Intracellular Signaling Cascade cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R IFN Type I IFN IFNAR IFNAR IFN->IFNAR TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->TYK2 IL12R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT STATs TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation JAK1->STAT Phosphorylation Gene Inflammatory Gene Transcription STAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition of JH2 Domain

Caption: Deucravacitinib allosterically inhibits the TYK2 pseudokinase domain.

The selectivity of Deucravacitinib for TYK2 over other JAK kinases was established in various cell-based and whole blood assays.

Kinase TargetAssay TypeIC50 / Selectivity FoldReference
TYK2 Human Whole Blood (IFN-α induced)13 nM (EC50) [2]
JAK1 / JAK3 Cell-based assays>200-fold vs. TYK2 [6]
JAK2 Cell-based assays>3000-fold vs. TYK2 [6]
JAK1 / JAK3 In vitro cell-based assays>100-fold vs. TYK2 [11]
JAK2 In vitro cell-based assays>2000-fold vs. TYK2 [11]
Broader Kinome Kinase panel screen>1,000-fold selectivity [1]
BMPR2 Off-target screen193 nM (IC50) [1]

This protocol outlines a general method for assessing kinase selectivity in a physiologically relevant matrix.

  • Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of Deucravacitinib or other JAK inhibitors for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Specific cytokine cocktails are added to stimulate different JAK-STAT pathways:

    • TYK2/JAK2: IL-12 or IL-23 is used to induce STAT4 or STAT3 phosphorylation.

    • JAK1/JAK3: IL-2 or IL-15 is used to induce STAT5 phosphorylation.

    • JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or erythropoietin (EPO) is used to induce STAT5 phosphorylation.[2]

  • Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.

  • Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT3, pSTAT5).

  • Flow Cytometry: The level of STAT phosphorylation in specific cell subsets (e.g., T cells, monocytes) is quantified using flow cytometry.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation signal (IC50) is calculated by fitting the data to a four-parameter logistic curve.[12][13]

In Vivo Pharmacology and Efficacy

Deucravacitinib demonstrated robust efficacy across multiple preclinical models of immune-mediated diseases, validating the therapeutic potential of selective TYK2 inhibition.

Disease ModelSpeciesDosing RegimenKey FindingsReference(s)
IL-23-Induced Psoriasis Mouse15-30 mg/kg PO BID for 9 daysDose-dependent reduction in acanthosis (epidermal thickening). Efficacy was comparable or superior to an anti-IL-23 adnectin control.[1]
Anti-CD40-Induced Colitis SCID Mouse50 mg/kg PO BID99% reduction in weight loss and 70% reduction in histological scores. Efficacy was comparable to an anti-p40 antibody.[1][14]
CD4+CD45RBhigh T-cell Transfer Colitis SCID Mouse10-50 mg/kg PO BIDProtection from colitis was at least as effective as anti-IL-12/23 p40 antibody treatment.[15]
Chronic Lupus (Nephritis) MouseUp to 30 mg/kg PO QDWell-tolerated and provided protection against nephritis. Efficacy was on par with an anti-IFNαR antibody.[1][14]

This model recapitulates key features of human psoriatic skin inflammation driven by the IL-23/IL-17 axis.

  • Animal Model: BALB/c or similar mouse strains are used.

  • Disease Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a period of 1-2 weeks to induce localized inflammation.

  • Treatment: Deucravacitinib is administered orally (e.g., via gavage) at various doses, typically starting from the first day of IL-23 injection and continuing for the duration of the study. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) are included.

  • Efficacy Readouts:

    • Clinical Scoring: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation and edema.

    • Histopathology: At the end of the study, ears are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltration are quantified by a pathologist.[1]

    • Gene Expression: RNA is extracted from ear tissue, and quantitative PCR (qPCR) is performed to measure the expression of key inflammatory genes such as Il17a, Il22, and Il12b.[1]

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Deucravacitinib was characterized by rapid absorption and dose-proportional exposure, supporting a once-daily oral dosing regimen.

SpeciesDoseCmaxTmaxAUCBioavailability (F)Half-life (t1/2)Reference(s)
Mouse 10 mg/kg PO7.5 µMN/A36 µM·h122%N/A[1]
Human (Healthy) Single DoseDose-proportional2-3 hDose-proportional99%7.9-15.0 h[6][16]
Human (Healthy) Multiple DosesDose-proportional1.5-2.3 hDose-proportionalN/A7.5-13.1 h[6][17][18]

N/A: Not available from the provided search results.

G General Workflow for Preclinical PK Analysis start Start: Dose Administration (Oral or IV) to Animal Models step1 Serial Blood Sampling at Pre-defined Time Points start->step1 step2 Plasma Separation via Centrifugation step1->step2 step3 Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) step2->step3 step4 Analysis via LC-MS/MS to Quantify Drug and Metabolite Concentrations step3->step4 step5 Pharmacokinetic Modeling (Non-compartmental Analysis) step4->step5 step6 Calculation of Key PK Parameters (Cmax, Tmax, AUC, t1/2, F, CL) step5->step6 end End: PK Profile Characterized step6->end

Caption: Workflow for determining pharmacokinetic parameters in preclinical studies.

Preclinical Safety and Toxicology

The preclinical safety program for Deucravacitinib was designed to identify potential toxicities and establish a safe starting dose for human clinical trials. Its high selectivity for TYK2 was predictive of a favorable safety profile, which was borne out in these studies.

Study TypeSpeciesKey FindingsReference(s)
Embryo-Fetal Development Rat, RabbitNo adverse effects on development at doses up to 91 times the maximum recommended human dose (MRHD).[16]
Lactation Studies RatDeucravacitinib was detected in the milk of lactating rats.[16]
Cardiovascular Safety In vitroNo hERG channel activity detected.[1]
General Toxicology N/AFirst-in-human studies revealed no serious adverse events, with an overall adverse event frequency similar to placebo.[4][6]

N/A: Specific species for general toxicology were not detailed in the provided search results, but findings are from early human trials based on preclinical data.

Conclusion

The preclinical development of this compound successfully characterized it as a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of action translated into strong efficacy in animal models of psoriasis, inflammatory bowel disease, and lupus. The compound exhibited favorable pharmacokinetic properties suitable for oral administration and a clean safety profile, distinguished from pan-JAK inhibitors. These comprehensive preclinical data provided a strong rationale for its successful advancement into clinical trials and eventual approval as a novel therapy for immune-mediated diseases.

References

Deucravacitinib Hydrochloride and the IL-23 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It represents a significant advancement in the treatment of immune-mediated inflammatory diseases, such as moderate-to-severe plaque psoriasis, for which it has received FDA approval.[3][4][5] Unlike pan-JAK inhibitors that target the highly conserved active (catalytic) site of multiple JAK family members, deucravacitinib employs a unique allosteric mechanism.[1][6] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[4][6][7] This novel mechanism confers high selectivity for TYK2, thereby inhibiting the signaling of key cytokines like interleukin-23 (IL-23), IL-12, and type I interferons (IFNs) while minimizing off-target effects associated with broader JAK inhibition.[1][3][6][8]

Core Mechanism: The IL-23/Th17 Signaling Axis

The IL-23/T-helper 17 (Th17) pathway is a cornerstone of the pathophysiology of psoriasis and other autoimmune diseases.[1][8][9] TYK2 is an essential intracellular enzyme that mediates the signaling of IL-23.[5][9]

Signaling Cascade:

  • Cytokine Binding: The IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[10][11][12]

  • Receptor Association: The IL-23 receptor consists of two subunits, IL-12Rβ1 and IL-23R.[11][12] TYK2 is constitutively associated with the IL-12Rβ1 subunit, while JAK2 is associated with the IL-23R subunit.[11]

  • Kinase Activation: Upon IL-23 binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits and their associated kinases (TYK2 and JAK2) into close proximity, leading to their trans-activation via phosphorylation.[12]

  • STAT Protein Phosphorylation: The activated TYK2/JAK2 complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[10][11]

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 proteins form dimers, translocate to the cell nucleus, and act as transcription factors.[12] They bind to the promoters of target genes, inducing the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of psoriasis, including keratinocyte hyperproliferation.[2][11][12]

Caption: Canonical IL-23 Signaling Pathway.

Deucravacitinib's Allosteric Inhibition of TYK2

Deucravacitinib's distinct mechanism of action is central to its efficacy and safety profile.[1]

  • Targeting the Pseudokinase Domain: Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) kinase domain, deucravacitinib binds selectively to the catalytically inactive pseudokinase (JH2) domain of TYK2.[1][6][13] The JH2 domain normally functions to regulate the activity of the JH1 domain.[7][14]

  • Stabilizing an Inhibitory Conformation: By binding to the JH2 domain, deucravacitinib induces and stabilizes an inhibitory conformation, essentially locking the JH2 and JH1 domains together.[4][6]

  • Blocking Signal Transduction: This allosteric inhibition prevents the receptor-mediated activation of TYK2, blocking the phosphorylation and activation of the JH1 domain.[5][6] Consequently, the entire downstream signaling cascade, including STAT phosphorylation, is halted, preventing the expression of IL-23-dependent inflammatory genes.[6][8]

Deucravacitinib_MoA cluster_TYK2 TYK2 Protein TYK2_protein JH2 (Regulatory) Domain JH1 (Catalytic) Domain TYK2_protein:jh2->TYK2_protein:jh1 TYK2_protein:jh1->Block Inhibited Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_protein:jh2 Allosterically Binds Signal_In Upstream Signal (from IL-23R) Signal_In->TYK2_protein:jh1 Signal_Out Downstream Signaling (STAT Phosphorylation)

Caption: Allosteric Inhibition of TYK2 by Deucravacitinib.

Quantitative Data

The selectivity and pharmacodynamic effects of deucravacitinib have been quantified in numerous studies.

Table 1: Kinase Selectivity of Deucravacitinib in Cell-Based Assays

KinaseSelectivity vs. Deucravacitinib (Fold-Greater Inhibition for TYK2)
TYK2 1 (Reference)
JAK1 >100[15][16]
JAK2 >2000[15][16]
JAK3 >100[15][16]

Data derived from in vitro cell-based assays.[15][16]

Table 2: Pharmacodynamic Effect of Deucravacitinib on Psoriasis-Associated Inflammatory Markers

BiomarkerPercent Reduction from Baseline (after 16 weeks)
IL-17A 47% to 50%[4][17]
IL-19 72%[4][17]
Beta-defensin 81% to 84%[4][17]

Data from clinical studies in patients with psoriasis.[4][17]

Table 3: Clinical Efficacy of Deucravacitinib in Phase III (POETYK PSO-1) Trial at Week 16

EndpointDeucravacitinib 6 mg QDPlaceboApremilast 30 mg BID
PASI 75 58.4%12.7%35.1%
sPGA 0/1 (clear/almost clear) 53.6%7.2%32.1%

PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment. Data from the POETYK PSO-1 trial.[18]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize deucravacitinib's role in the IL-23 signaling pathway.

Protocol 1: In Vitro Whole Blood Assay for Kinase Selectivity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2, JAK1/3, and JAK2 signaling pathways.

  • Methodology:

    • Sample Collection: Collect fresh whole blood from healthy human donors into heparinized tubes.

    • Compound Incubation: Aliquot whole blood and pre-incubate with a dose range of deucravacitinib or other JAK inhibitors for 1-2 hours at 37°C.

    • Cytokine Stimulation:

      • TYK2 Pathway: Stimulate with IL-12 to induce IFN-γ production.

      • JAK1/3 Pathway: Stimulate with IL-2 to induce STAT5 phosphorylation in T cells.

      • JAK2 Pathway: Stimulate with thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets.

    • Endpoint Analysis: After stimulation, lyse red blood cells and fix/permeabilize the remaining leukocytes. Use flow cytometry to measure intracellular phosphorylated STAT proteins (pSTAT) or ELISA to measure cytokine production (IFN-γ).

    • Data Analysis: Plot the percent inhibition against the drug concentration and fit to a four-parameter logistic curve to calculate the IC50 value for each pathway.

Protocol 2: Gene Expression Analysis in Psoriatic Skin Biopsies

  • Objective: To measure the effect of deucravacitinib on the expression of genes in the IL-23/Th17 and Type I IFN pathways in psoriatic lesions.

  • Methodology:

    • Biopsy Collection: Obtain 4-mm punch biopsies from lesional and non-lesional skin of patients with moderate-to-severe psoriasis at baseline and at specified time points post-treatment (e.g., Day 15, Day 85).[1]

    • RNA Extraction: Immediately stabilize biopsy samples in an RNA-preserving solution. Extract total RNA using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).

    • RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the extracted RNA. Perform high-throughput sequencing to obtain a comprehensive profile of the transcriptome.

    • Quantitative RT-PCR (qRT-PCR): For targeted gene analysis, reverse transcribe RNA into cDNA. Perform qRT-PCR using specific primers for genes of interest (e.g., IL23A, IL17A, IFNB1, DEFB4A) and housekeeping genes for normalization.

    • Data Analysis: For RNA-Seq, perform differential gene expression analysis between treatment and placebo groups and between lesional and non-lesional skin. For qRT-PCR, calculate the fold change in gene expression using the delta-delta Ct method.

Experimental_Workflow cluster_patient Patient Cohort (Psoriasis) cluster_analysis Laboratory Analysis Patient Enrollment & Consent Baseline Baseline Sample Collection (Blood, Skin Biopsy) Patient->Baseline Treatment Randomization (Deucravacitinib or Placebo) Baseline->Treatment Blood_Processing Whole Blood Assay / Serum Isolation Baseline->Blood_Processing Biopsy_Processing RNA/Protein Extraction Baseline->Biopsy_Processing Followup Follow-up Sample Collection (e.g., Week 12) Treatment->Followup Followup->Blood_Processing Followup->Biopsy_Processing Flow_Cytometry Flow Cytometry (pSTAT Analysis) Blood_Processing->Flow_Cytometry Proteomics Olink/ELISA (Serum Biomarkers) Blood_Processing->Proteomics Genomics RNA-Seq / qRT-PCR (Gene Expression) Biopsy_Processing->Genomics Data_Analysis Biostatistical Analysis (Efficacy, Safety, Biomarkers) Flow_Cytometry->Data_Analysis Proteomics->Data_Analysis Genomics->Data_Analysis

Caption: General Workflow for Clinical Trial Biomarker Analysis.

Conclusion

Deucravacitinib hydrochloride represents a paradigm shift in the oral treatment of immune-mediated diseases by selectively targeting TYK2. Its unique allosteric inhibition of the TYK2 pseudokinase (JH2) domain provides a highly specific means of disrupting the IL-23 signaling pathway, a critical driver of psoriasis pathogenesis.[1][5][6] This targeted approach effectively reduces the production of pro-inflammatory cytokines, leading to robust clinical efficacy.[1] The high selectivity for TYK2 over other JAK kinases minimizes the risk of off-target effects, contributing to a favorable safety profile.[1][8] The data and methodologies outlined in this guide underscore the well-characterized mechanism of deucravacitinib, solidifying its role as a key therapeutic agent that precisely intervenes in the IL-23 signaling cascade.

References

The deuterium switch: Enhancing kinase inhibitor efficacy and safety

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a promising approach in kinase inhibitor development. This "deuterium switch" can significantly improve a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This guide provides a comprehensive overview of the principles behind deuterated kinase inhibitors, highlights key examples in development, and offers detailed protocols for their preclinical evaluation.

The Kinetic Isotope Effect: A Game-Changer in Drug Metabolism

The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism, particularly by cytochrome P450 (CYP450) enzymes.[2] By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be slowed.[3] This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life in the body.[4]

  • Enhanced Bioavailability: Reduced first-pass metabolism can result in higher plasma concentrations of the active drug.[5]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of harmful byproducts can be minimized.[5]

  • Potential for Lower and Less Frequent Dosing: A longer half-life and improved bioavailability may allow for smaller doses or less frequent administration, improving patient convenience and adherence.[6]

Deuterated Kinase Inhibitors in the Pipeline

Several deuterated kinase inhibitors are in various stages of clinical development, demonstrating the growing interest in this strategy. Here, we highlight a few key examples.

Deuruxolitinib (CTP-543): A Deuterated JAK Inhibitor

Deuruxolitinib (CTP-543) is a deuterated analog of ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[7][8] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, and has shown efficacy in treating alopecia areata.[9] By modifying ruxolitinib with deuterium, CTP-543 is designed to have an altered pharmacokinetic profile, potentially enhancing its therapeutic benefit in alopecia areata.[8]

Donafenib: A Deuterated Multi-Kinase Inhibitor

Donafenib is a deuterated version of sorafenib, a multi-kinase inhibitor that targets RAF kinases (BRAF and CRAF) and several receptor tyrosine kinases (VEGFR, PDGFR).[10][11] Sorafenib is used to treat advanced renal cell carcinoma and hepatocellular carcinoma. A Phase II/III trial comparing donafenib to sorafenib in patients with unresectable or metastatic hepatocellular carcinoma showed that donafenib was associated with a significantly longer median overall survival.[12][13]

Deuterated Acalabrutinib: A Selective BTK Inhibitor

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[14][15] It is approved for the treatment of certain B-cell malignancies.[16] Deuterated versions of acalabrutinib are being explored to potentially improve upon its pharmacokinetic profile.[14][17]

Asandeutertinib (TY-9591): A Deuterated EGFR Inhibitor

Asandeutertinib (TY-9591) is a deuterated derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[18] Osimertinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[19] A phase 1 study of asandeutertinib in patients with advanced EGFR-mutated NSCLC demonstrated a favorable safety profile and substantial efficacy, particularly in patients with L858R mutations.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the deuterated kinase inhibitors to their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Kinase Inhibitors in Preclinical Models

CompoundNon-Deuterated AnalogSpeciesDose and RouteT 1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference(s)
Donafenib SorafenibRat40 mg/kg, oral17.6 (prolonged)1.77-fold increase1.39 to 1.41-fold increase[20][21][22][23]
Deuruxolitinib (CTP-543) RuxolitinibRat3 mg/kg/day, oral--1600 (Day 176)[6]
Asandeutertinib (TY-9591) Osimertinib-----[18][19][24][25][26]

Data for Asandeutertinib preclinical pharmacokinetics was not available in the searched literature.

Table 2: Clinical Pharmacokinetic and Efficacy Comparison

Deuterated CompoundNon-Deuterated AnalogIndicationKey FindingsReference(s)
Deuruxolitinib (CTP-543) RuxolitinibAlopecia AreataPhase 2 trial showed significant reduction in SALT scores with 8 mg and 12 mg twice daily doses.[1][8]
Donafenib SorafenibHepatocellular CarcinomaPhase II/III trial showed significantly longer median OS (12.1 vs 10.3 months) and fewer grade ≥3 adverse events compared to sorafenib.[12][13]
Deuterated Acalabrutinib AcalabrutinibB-cell MalignanciesPreclinical and clinical development ongoing to improve pharmacokinetics.[9][16][27][28][29]
Asandeutertinib (TY-9591) OsimertinibEGFR-mutated NSCLCPhase 1 study showed favorable safety and efficacy, especially in L858R mutations. Significantly superior intracranial objective response rate compared to osimertinib.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of deuterated kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK1, JAK2, RAF, BTK, EGFR)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound (deuterated or non-deuterated inhibitor)

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Tracer Titration (Optional, if not using a pre-validated kinase):

    • Prepare a serial dilution of the kinase tracer in Kinase Buffer A.

    • Prepare a solution of the kinase and Eu-labeled antibody in Kinase Buffer A.

    • In a 384-well plate, add the tracer dilutions, a known competitor (e.g., staurosporine), and the kinase/antibody solution.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) to determine the optimal tracer concentration.[5][11][15][30]

  • Inhibitor IC50 Determination:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A.

    • In a 384-well plate, add 4 µL of the test compound dilution.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

    • Incubate for 1 hour at room temperature.

    • Read the plate and calculate the emission ratio.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture after treatment with a kinase inhibitor.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and serum

  • Test compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[4][31][32][33]

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human or rat liver microsomes

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and then dilute in phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • In a microcentrifuge tube or 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[7][17][34][35][36]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Test compound formulated for oral administration (e.g., in a solution or suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Administer a single oral dose of the test compound via gavage. The dose volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).[2][37][38][39][40]

  • Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating deuterated compounds.

cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Deuruxolitinib Deuruxolitinib (CTP-543) Deuruxolitinib->JAK

Caption: JAK-STAT signaling pathway and the inhibitory action of Deuruxolitinib.

cluster_1 RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Donafenib Donafenib Donafenib->RAF

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of Donafenib.

cluster_2 BTK Signaling Pathway BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Survival Cell Survival & Proliferation Downstream->Survival Deuterated_Acalabrutinib Deuterated Acalabrutinib Deuterated_Acalabrutinib->BTK

Caption: BTK signaling pathway and the inhibitory action of deuterated Acalabrutinib.

cluster_3 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Asandeutertinib Asandeutertinib (TY-9591) Asandeutertinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Asandeutertinib.

cluster_4 Workflow for Preclinical Evaluation of Deuterated Kinase Inhibitors Start Parent Kinase Inhibitor Deuteration Strategic Deuteration Start->Deuteration InVitroKinase In Vitro Kinase Assay (IC50 vs. Parent) Deuteration->InVitroKinase CellViability Cell-Based Viability Assay (IC50 vs. Parent) InVitroKinase->CellViability MetabolicStability In Vitro Metabolic Stability (Microsomes, Hepatocytes) CellViability->MetabolicStability InVivoPK In Vivo Pharmacokinetics (Rodent Model) MetabolicStability->InVivoPK Efficacy In Vivo Efficacy Study (Xenograft Model) InVivoPK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Lead Deuterated Candidate Tox->Candidate

Caption: General workflow for the preclinical development of deuterated kinase inhibitors.

References

Methodological & Application

Deucravacitinib Hydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique allosteric mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active kinase (JH1) domain targeted by other JAK inhibitors.[1][2] This specific binding locks the TYK2 protein in an inactive state, thereby blocking downstream signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[3][4][5] This high selectivity for TYK2 over JAK1, JAK2, and JAK3 minimizes off-target effects and contributes to its distinct safety and efficacy profile.[6][7]

These application notes provide detailed protocols for key in vitro assays essential for characterizing the potency, selectivity, and mechanism of action of Deucravacitinib hydrochloride.

Mechanism of Action: TYK2 Signaling Pathway

Deucravacitinib allosterically inhibits TYK2, which pairs with either JAK1 or JAK2 to mediate signaling for specific cytokine receptors. By locking the TYK2 pseudokinase domain, it prevents the conformational changes needed for activation, thus inhibiting the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs). This effectively dampens the inflammatory cascades driven by IL-23, IL-12, and Type I IFNs.[5][8]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor1 IL-23R / IL-12Rβ1 TYK2 TYK2 Cytokine_Receptor1->TYK2 associates JAK2 JAK2 Cytokine_Receptor1->JAK2 associates Cytokine_Receptor2 IFNαR1 / IFNαR2 Cytokine_Receptor2->TYK2 associates JAK1 JAK1 Cytokine_Receptor2->JAK1 associates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression translocates & activates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits IL23 IL-23 / IL-12 IL23->Cytokine_Receptor1 IFNa Type I IFN IFNa->Cytokine_Receptor2

Caption: Deucravacitinib Signaling Pathway Inhibition.

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against TYK2 and other JAK family kinases.

Table 1: Deucravacitinib Potency in Biochemical and Cellular Assays

Assay TypeTarget/PathwayEndpointIC50 / KiReference
Biochemical Assays
Probe DisplacementTYK2 (JH2 Domain)Probe Displacement0.2 nM (IC50)[6]
Morrison TitrationTYK2 (JH2 Domain)Fluorescent Probe0.02 nM (Ki)[3]
Cellular Assays
Whole Blood AssayTYK2-dependentIFN-γ Production53 nM (IC50)[9]
Cellular SignalingIL-12 SignalingSTAT Phosphorylation2-19 nM (IC50)[6]
Cellular SignalingIL-23 SignalingSTAT Phosphorylation2-19 nM (IC50)[6]
Cellular SignalingIFN-α SignalingSTAT Phosphorylation2-19 nM (IC50)[6]

Table 2: Deucravacitinib Selectivity Profile Against JAK Family Kinases

Assay TypeTargetEndpointDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)Reference
Whole Blood Assays [9]
TYK2 (IL-12 Stim)IFN-γ Production53295063804830
JAK1/3 (IL-2 Stim)pSTAT5 (T-Cells)4304.22.22.1
JAK2 (TPO Stim)pSTAT3 (Platelets)>1000021546330
Fold Selectivity TYK2 vs. JAK1/3 >8-fold[6]
TYK2 vs. JAK2 >48-fold[6]

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of Deucravacitinib. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][10]

Objective: To determine the binding affinity (IC50 or Ki) of Deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.

Materials:

  • Recombinant TYK2 JH2 domain (tagged, e.g., GST-tagged)

  • Europium (Eu)-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Workflow Diagram:

A Prepare serial dilution of Deucravacitinib in DMSO, then dilute in Assay Buffer D Dispense 5 µL of Deucravacitinib dilutions into 384-well plate A->D B Prepare Kinase/Antibody Mix: TYK2-JH2 + Eu-Ab E Add 5 µL of Kinase/Antibody Mix B->E C Prepare Tracer Mix: Alexa Fluor-647 Tracer F Add 5 µL of Tracer Mix to initiate binding C->F D->E E->F G Incubate for 1 hour at room temperature, protected from light F->G H Read plate on TR-FRET reader (Ex: 340 nm, Em: 615 nm & 665 nm) G->H I Calculate Emission Ratio (665/615) and determine IC50 H->I

Caption: Workflow for TR-FRET Kinase Binding Assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Deucravacitinib in 100% DMSO. Subsequently, create an intermediate dilution of these concentrations in Assay Buffer.

  • Reagent Preparation (3x final concentration):

    • Kinase/Antibody Mix: Dilute the tagged TYK2 JH2 domain and the Eu-labeled anti-tag antibody in Assay Buffer to a 3x working concentration.

    • Tracer Mix: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 3x working concentration. The optimal tracer concentration should be pre-determined and is typically near its Kd for the kinase.

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the Deucravacitinib serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the Kinase/Antibody mix to all wells.

    • Initiate the reaction by adding 5 µL of the Tracer mix to all wells.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET plate reader. Measure the emission from the Europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" control (100% signal) and a high concentration of a known inhibitor or "no enzyme" control (0% signal).

    • Plot the normalized response against the logarithm of the Deucravacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole Blood Assay for TYK2 Inhibition (IFN-γ Release)

Objective: To measure the functional inhibition of the TYK2/JAK2 pathway in a physiologically relevant matrix by quantifying the inhibition of IL-12-induced Interferon-gamma (IFN-γ) production in human whole blood.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes.

  • This compound.

  • Recombinant Human IL-12.

  • RPMI 1640 medium.

  • Human IFN-γ ELISA kit (e.g., from BD Biosciences or Abcam).[4][11]

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Compound Preparation: Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium at 10x the final desired concentration.

  • Blood Plating: Within 2 hours of collection, add 180 µL of whole blood to the wells of a 96-well round-bottom plate.

  • Inhibitor Pre-incubation: Add 20 µL of the 10x Deucravacitinib dilutions to the blood. Include a vehicle control (medium only). Mix gently and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Prepare a stock of IL-12 in RPMI 1640. Add 20 µL to each well to achieve a final concentration of ~10 ng/mL.[12] Include unstimulated control wells (add 20 µL of medium only).

  • Incubation: Cover the plate and incubate for 18-24 hours at 37°C, 5% CO2.

  • Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell pellet.

  • IFN-γ Quantification: Analyze the IFN-γ concentration in the plasma samples using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.[4][11]

  • Data Analysis:

    • Subtract the background IFN-γ levels from the unstimulated wells.

    • Normalize the data with the IL-12 stimulated (vehicle control) wells set as 100% response.

    • Plot the percent inhibition against the logarithm of the Deucravacitinib concentration and fit the data to determine the IC50 value.

Protocol 3: Cellular Phospho-STAT Assay by Flow Cytometry

Objective: To assess the selectivity of Deucravacitinib by measuring its inhibitory effect on STAT phosphorylation downstream of specific cytokine receptors in distinct cell populations within whole blood or PBMCs.

  • TYK2/JAK1 Pathway: IFN-α stimulation → pSTAT1/pSTAT3

  • JAK1/JAK3 Pathway: IL-2 stimulation → pSTAT5 in T-cells[9]

  • JAK2/JAK2 Pathway: Thrombopoietin (TPO) stimulation → pSTAT3 in platelets[9]

Materials:

  • Fresh human whole blood (sodium heparin) or isolated PBMCs.

  • Cytokines: Recombinant Human IL-2, TPO, IFN-α.

  • This compound.

  • Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer III).

  • Fluorochrome-conjugated antibodies:

    • Cell surface markers (e.g., Anti-CD3 for T-cells, Anti-CD41 for platelets).

    • Intracellular phospho-STATs (e.g., Anti-pSTAT5 (Y694), Anti-pSTAT3 (Y705)).

  • Flow Cytometer.

Procedure:

  • Cell Aliquoting: Aliquot 100 µL of whole blood or PBMCs (at ~1x10^6 cells/mL) into flow cytometry tubes.

  • Inhibitor Pre-incubation: Add Deucravacitinib at various concentrations. Include a vehicle control. Incubate for 30-60 minutes at 37°C.

  • Cytokine Stimulation: Add the specific cytokine to achieve a final concentration that elicits a submaximal response (EC80), for example:

    • IL-2: 100 IU/mL (~6 ng/mL)[13]

    • TPO: 50-100 ng/mL

    • IFN-α: 100-1000 U/mL

    • Incubate for 15-20 minutes at 37°C.[14][15] Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

  • Staining: Wash the cells twice with staining buffer (e.g., PBS + 1% BSA). Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs. Incubate for 40-60 minutes at room temperature in the dark.[15]

  • Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., CD3+ T-cells or CD41+ platelets).

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.

    • Calculate the percent inhibition relative to the cytokine-stimulated vehicle control.

    • Plot the percent inhibition against the Deucravacitinib concentration to determine the IC50.

Disclaimer: These protocols are intended as a guide. All laboratory procedures should be performed by trained personnel in accordance with good laboratory practices. Reagent concentrations and incubation times may require optimization.

References

Application Notes and Protocols for STAT Phosphorylation Assays in TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing STAT (Signal Transducer and Activator of Transcription) phosphorylation assays to evaluate the potency and selectivity of TYK2 (Tyrosine Kinase 2) inhibitors. This document includes an overview of the TYK2 signaling pathway, detailed experimental protocols for various assay formats, and comparative data for key TYK2 inhibitors.

Introduction to TYK2 and STAT Signaling

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3][4] Dysregulated TYK2 signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][4][5]

Upon cytokine binding to their receptors, TYK2 and another associated JAK (often JAK1 or JAK2) are activated through trans-phosphorylation.[1] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. This creates docking sites for STAT proteins, which are subsequently recruited and phosphorylated by the activated JAKs, including TYK2.[1][2] Phosphorylated STATs (pSTATs) form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1] Therefore, measuring the inhibition of STAT phosphorylation is a direct and reliable method for assessing the functional activity of TYK2 inhibitors in a cellular context.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selective TYK2 inhibitor deucravacitinib and other JAK inhibitors in whole blood assays measuring STAT phosphorylation. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: IC50 Values of Deucravacitinib and Other JAK Inhibitors on STAT Phosphorylation in Whole Blood Assays [1][6]

Signaling PathwayCytokine StimulantDownstream ReadoutDeucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2 /JAK2IL-12IFN-γ production40505936852351
JAK1/TYK2IFN-αpSTAT1----
JAK1/JAK3IL-2pSTAT5 in T cells164617811
JAK2/JAK2Thrombopoietin (TPO)pSTAT3 in platelets>10,0002174132

Data presented as IC50 (nM) with 95% confidence intervals where available. A higher IC50 value indicates lower potency.

Experimental Protocols

This section provides detailed methodologies for commonly used STAT phosphorylation assays.

Western Blotting for pSTAT Analysis

Western blotting is a widely used technique to detect changes in the phosphorylation state of STAT proteins in response to cytokine stimulation and inhibitor treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) and culture overnight.

    • Starve cells in serum-free media for 2-4 hours prior to stimulation.

    • Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-23, IFN-α) for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for loading with Laemmli buffer.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. The ratio of pSTAT to total STAT or the housekeeping protein is then calculated.

Phospho-Flow Cytometry for Single-Cell pSTAT Analysis

Phospho-flow cytometry allows for the quantitative measurement of STAT phosphorylation in individual cells within a heterogeneous population, providing a high-throughput and detailed analysis.[7][8][9]

Protocol:

  • Cell Stimulation and Inhibitor Treatment:

    • Prepare single-cell suspensions (e.g., PBMCs or dissociated tissue).

    • Pre-treat the cells with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.

    • Stimulate the cells with a specific cytokine (e.g., IL-12, IFN-α) for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6-4% and incubate for 10-15 minutes at room temperature to crosslink proteins and preserve the phosphorylation state.[7][10]

  • Permeabilization:

    • Centrifuge the fixed cells and resuspend the pellet in ice-cold methanol.[7][10]

    • Incubate on ice for at least 30 minutes to permeabilize the cells, which is crucial for allowing antibodies to access intracellular targets.[7]

  • Antibody Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include a primary antibody against the specific pSTAT of interest (e.g., Alexa Fluor 647 anti-pSTAT1) and antibodies against cell surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software. Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each population.

    • The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated samples to the cytokine-stimulated control.

ELISA-Based pSTAT Assay

Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative detection of phosphorylated STAT proteins in cell lysates, offering a high-throughput plate-based format.[4][11][12]

Protocol:

  • Cell Lysis and Sample Preparation:

    • Culture, treat with inhibitor, and stimulate cells as described for Western blotting.

    • Lyse the cells using the lysis buffer provided in the ELISA kit, which will contain protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • ELISA Procedure (based on a typical sandwich ELISA format): [4][11]

    • Add normalized cell lysates to the wells of a microplate pre-coated with a capture antibody that binds to the total STAT protein.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the STAT protein (e.g., a biotinylated anti-phosphotyrosine antibody).[4]

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add an enzyme-conjugated secondary reagent (e.g., HRP-streptavidin).

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add a substrate solution (e.g., TMB).

    • Allow the color to develop, then stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The signal intensity is proportional to the amount of phosphorylated STAT protein in the sample. A standard curve can be generated using a positive control lysate to quantify the results.

Homogeneous Time-Resolved Fluorescence (HTRF) pSTAT Assay

HTRF assays are proximity-based assays that are highly suitable for high-throughput screening of inhibitors in a no-wash, plate-based format.[2][13][14][15]

Protocol:

  • Cell Culture and Treatment:

    • Cells can be cultured, treated with inhibitors, and stimulated directly in a 96- or 384-well plate. This minimizes cell handling and variability.[13]

  • Cell Lysis and Reagent Addition:

    • After stimulation, lyse the cells by adding a lysis buffer directly to the wells.

    • Add the HTRF detection reagents, which typically consist of two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). One antibody recognizes the total STAT protein, while the other is specific for the phosphorylated form.[2]

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours to overnight) to allow for antibody binding.

    • When both antibodies are bound to the same pSTAT-containing complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

    • Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities. This ratiometric measurement corrects for well-to-well variations and compound interference.

    • The signal is proportional to the amount of pSTAT in the sample. IC50 curves can be generated by plotting the HTRF signal against the inhibitor concentration.

Visualizations

The following diagrams illustrate the TYK2-STAT signaling pathway and a general workflow for STAT phosphorylation assays.

TYK2_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 JAK JAK1/JAK2 pTYK2 pTYK2 TYK2->pTYK2 2. Activation (Phosphorylation) pJAK pJAK1/JAK2 JAK->pJAK STAT_unphos STAT pSTAT pSTAT STAT_unphos->pSTAT pTYK2->STAT_unphos 3. STAT Recruitment & Phosphorylation pTYK2->pJAK pJAK->STAT_unphos pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Regulation Experimental_Workflow cluster_assays 4. Assay Readout start Start: Cells in Culture inhibitor 1. Add TYK2 Inhibitor (Dose Response) start->inhibitor cytokine 2. Add Cytokine (e.g., IL-23, IFN-α) inhibitor->cytokine stop 3. Stop Reaction (Lysis or Fixation) cytokine->stop western Western Blot stop->western flow Phospho-Flow Cytometry stop->flow elisa ELISA stop->elisa htrf HTRF stop->htrf analysis 5. Data Analysis (IC50 Determination) western->analysis flow->analysis elisa->analysis htrf->analysis

References

Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deucravacitinib in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been adapted from previously validated methodologies and is presented here as a comprehensive protocol for research applications.

Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory domain of TYK2, Deucravacitinib inhibits receptor-mediated activation of TYK2 and its downstream signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2] This mechanism of action makes it an effective therapeutic agent for the treatment of moderate-to-severe plaque psoriasis.[3][4][5][6][7][8]

Accurate quantification of Deucravacitinib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring patient adherence and optimizing dosage regimens. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deucravacitinib in human plasma.

Signaling Pathway of Deucravacitinib

Deucravacitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT pSTAT Gene Expression Gene Expression pSTAT->Gene Expression Translocates to Nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits Cytokine IL-12, IL-23, Type I IFN Cytokine->Receptor Binds

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and gene expression.

Experimental

Materials and Reagents
  • Deucravacitinib reference standard

  • Trimethoprim (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: ACE-C18 (4.6 x 100 mm, 5 µm) or equivalent[7]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deucravacitinib and Trimethoprim (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Deucravacitinib stock solution with a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard (Trimethoprim) in the same diluent.

Sample Preparation

The following protocol is based on a liquid-liquid extraction (LLE) method.[7]

Experimental_Workflow Start Start Plasma_Sample 100 µL Plasma Sample Start->Plasma_Sample Add_IS Add Internal Standard (Trimethoprim) Plasma_Sample->Add_IS Vortex_Mix Vortex Mix Add_IS->Vortex_Mix Add_Extraction_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Vortex_Mix->Add_Extraction_Solvent Vortex_Extract Vortex to Extract Add_Extraction_Solvent->Vortex_Extract Centrifuge Centrifuge Vortex_Extract->Centrifuge Separate_Supernatant Separate Organic Layer (Supernatant) Centrifuge->Separate_Supernatant Evaporate Evaporate to Dryness Separate_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_LCMS Inject into LC-MS/MS Reconstitute->Inject_LCMS End End Inject_LCMS->End

Caption: Workflow for the extraction of Deucravacitinib from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add a specified amount of the internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis, which may require optimization for individual instrument setups.

ParameterRecommended Condition
LC System
ColumnACE-C18 (4.6 x 100 mm, 5 µm)[7]
Mobile PhaseMethanol and 2 mM Ammonium Formate (80:20, v/v)[7]
Flow Rate0.9 mL/min[7]
Injection Volume5-10 µL
Column TemperatureAmbient or 40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[7]
Scan TypeMultiple Reaction Monitoring (MRM)[7]
Deucravacitinib Transitionm/z 426.3 → 358.2[7]
Trimethoprim (IS) Transitionm/z 291.1 → 261.1[7]

Method Validation Summary

Published methods have demonstrated excellent performance characteristics for the quantification of Deucravacitinib in plasma.[7][9] A summary of typical validation parameters is provided below.

Validation ParameterTypical Performance
Linearity Range0.500 to 601.050 ng/mL[7]
Correlation Coefficient (r²)> 0.99[9]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[7][10]
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)[9]
Precision (Intra- and Inter-day)< 15% RSD (< 20% at LLOQ)[9]
Recovery> 85%[9]

Pharmacokinetic Parameters

The developed LC-MS/MS method is suitable for determining the pharmacokinetic profile of Deucravacitinib. Key pharmacokinetic parameters reported in the literature are summarized below.

ParameterValueReference
Tmax (median)1.5 - 2.3 hours[10][11]
Cmax (steady-state, 6 mg once daily)45 ng/mL[1][3][4]
AUC24 (steady-state, 6 mg once daily)473 ng·hr/mL[1][3][4]
Terminal Half-life (t½)~10 hours[3][4]
Protein Binding82 - 90%[4][12]

Metabolism

Deucravacitinib is metabolized primarily by cytochrome P450 (CYP) 1A2 to form its major active metabolite, BMT-153261.[1][3][4][5] Other enzymes involved in its metabolism include CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9.[1][3][4] The active metabolite has pharmacological activity comparable to the parent drug.[1][3][4]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Deucravacitinib in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a research setting, enabling accurate assessment of Deucravacitinib pharmacokinetics.

References

Deucravacitinib Hydrochloride: A Tool for Interrogating Autoimmune Disease Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Deucravacitinib, an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity and provides researchers with a powerful tool to dissect the roles of TYK2-mediated signaling pathways in the pathogenesis of autoimmune disorders such as psoriasis, psoriatic arthritis, and lupus.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing deucravacitinib hydrochloride in preclinical research settings.

Mechanism of Action

Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively targeting TYK2.[1][2] TYK2 is a key intracellular enzyme that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[2][5] By binding to the regulatory JH2 domain, deucravacitinib locks the TYK2 protein in an inactive conformation, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6] This allosteric inhibition mechanism is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][4]

The inhibition of the IL-23/Th17 and Type I IFN pathways is central to the therapeutic effects of deucravacitinib.[7][5][8] The IL-23 pathway is a critical driver of the differentiation and maintenance of Th17 cells, which produce inflammatory cytokines like IL-17.[2][7] Type I IFNs also play a significant role in the inflammatory processes of several autoimmune diseases.[2][5]

Data Presentation

The following tables summarize the quantitative data regarding the selectivity and clinical efficacy of Deucravacitinib.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib and other JAK Inhibitors

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. JAK1/2/3)
Deucravacitinib 0.2 [8][9]>10,000[1]>10,000[1]>10,000[1]>100-2000 fold selective for TYK2[4][10]
Tofacitinib>10,0001.2201Non-selective
Upadacitinib>10,000431102200Selective for JAK1
Baricitinib>10,0005.95.7>400Selective for JAK1/2

Data compiled from publicly available sources and may vary based on assay conditions.

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

OutcomeDeucravacitinib (6 mg once daily)PlaceboApremilast (30 mg twice daily)
PASI 75 at Week 16 58% (PSO-1) / 53% (PSO-2)[11]13% (PSO-1) / 9% (PSO-2)[11]35% (PSO-1) / 40% (PSO-2)[11]
sPGA 0/1 at Week 16 54% (PSO-1) / 50% (PSO-2)[11]7% (PSO-1) / 9% (PSO-2)[11]32% (PSO-1) / 34% (PSO-2)[11]
PASI 90 at Week 24 ~42%[12]N/A~20%[11]

PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Table 3: Effect of Deucravacitinib on Inflammatory Biomarkers in Psoriasis Patients

BiomarkerPercent Reduction from Baseline (16 weeks)
IL-17A47-50%[7][13]
IL-1972%[7][13]
Beta-defensin81-84%[7][13]

Signaling Pathway and Experimental Workflow Diagrams

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine_Receptor IL-23R / IL-12R / IFNAR TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1_2 JAK1/2 Cytokine_Receptor->JAK1_2 Activates STAT STAT TYK2->STAT Phosphorylates JAK1_2->STAT Phosphorylates pSTAT pSTAT Gene_Expression Gene Expression (e.g., IL-17, IFN-stimulated genes) pSTAT->Gene_Expression Translocates to Nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor Binds Experimental_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis Cells Isolate PBMCs or use Whole Blood Treatment Pre-incubate with Deucravacitinib (Dose-response concentrations) Cells->Treatment Stimulation Stimulate with Cytokine (e.g., IL-12, IL-23, or IFN-α) Treatment->Stimulation pSTAT_Analysis STAT Phosphorylation Assay (Flow Cytometry) Stimulation->pSTAT_Analysis Cytokine_Analysis Cytokine Production Assay (ELISA / Multiplex) Stimulation->Cytokine_Analysis Gene_Expression_Analysis Gene Expression Analysis (qPCR / RNA-seq) Stimulation->Gene_Expression_Analysis

References

Preclinical Efficacy and Mechanism of Action of Deucravacitinib Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Deucravacitinib hydrochloride, a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). Deucravacitinib's unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2 confers high selectivity and distinguishes it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays to characterize the potency, selectivity, and efficacy of Deucravacitinib in models of autoimmune and inflammatory diseases, particularly psoriasis and lupus. Furthermore, it presents a compilation of preclinical data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate experimental design and data interpretation.

Mechanism of Action

Deucravacitinib is a highly selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][4] Unlike other JAK inhibitors that bind to the conserved active (ATP-binding) site in the catalytic (JH1) domain, Deucravacitinib allosterically binds to the regulatory pseudokinase (JH2) domain, which is unique to TYK2.[1][2][3] This allosteric inhibition locks TYK2 in an inactive conformation, thereby blocking downstream signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases.[2][5] The primary pathways inhibited by Deucravacitinib are the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the IL-12 pathway, and the Type I Interferon (IFN) pathway.[4][6][7][8][9] This targeted approach avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R->TYK2 IL-12R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 p STAT4 STAT4 TYK2->STAT4 p STAT1_STAT2 STAT1/STAT2 TYK2->STAT1_STAT2 p JAK2->STAT3 p JAK2->STAT4 p JAK1->STAT1_STAT2 p Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (IL-17, etc.) STAT3->Pro-inflammatory\nCytokines Dimerization & Nuclear Translocation STAT4->Pro-inflammatory\nCytokines Dimerization & Nuclear Translocation IFN-stimulated\nGenes IFN-stimulated Genes STAT1_STAT2->IFN-stimulated\nGenes Dimerization & Nuclear Translocation

Caption: Deucravacitinib's Mechanism of Action.

Data Presentation

In Vitro Potency and Selectivity of Deucravacitinib
Assay TypeTargetIC50 (nM)Reference
Probe Displacement AssayTYK20.2
Homogeneous Time-Resolved Fluorescence (HTRF) Binding AssayTYK20.2[10]
Morrison Titration (Ki)TYK2 JH20.02[10]
Cellular Assay (IL-12 stimulated IFN-γ production)TYK22-19
Cellular Assay (IL-23 stimulated signaling)TYK22-14[11]
Cellular Assay (Type I IFN stimulated signaling)TYK22-14[11]
In Vitro Kinase Binding AssayJAK1>10,000
In Vitro Kinase Binding AssayJAK2>10,000
In Vitro Kinase Binding AssayJAK3>10,000
Cellular Assay (IL-2 stimulated pSTAT5)JAK1/3>100-fold selective for TYK2
Cellular Assay (TPO stimulated pSTAT3)JAK2/2>2000-fold selective for TYK2
Human Whole Blood Assay (IL-12 induced IFN-γ)TYK25.9[8]
Human Whole Blood Assay (IL-2 induced pSTAT5)JAK1/32,700[8]
Human Whole Blood Assay (TPO induced pSTAT3)JAK2/2>10,000[8]
Preclinical Pharmacokinetics of Deucravacitinib
SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
MouseOral----~4-5[11]
DogOral----~4-5[11]
MonkeyOral----~4-5[11]
Healthy Human VolunteersOral (single dose)6 mg452-34737.9-15.0[5][11][12]
Healthy Human VolunteersOral (multiple doses)6 mg QD---7.5-13.1[5]
Preclinical In Vivo Efficacy of Deucravacitinib
Animal ModelSpeciesDosing RegimenKey Efficacy ReadoutsReference
IL-23-Induced PsoriasisMouse7.5, 15, 30 mg/kg BIDDose-dependent reduction in acanthosis. 15 mg/kg as effective as anti-IL-23 antibody. Reduction in IL-17A, IL-21, IL-12, and IL-23 expression in skin.[11]
Imiquimod-Induced PsoriasisMouse-Reduction in PASI score, epidermal thickness, and inflammatory cytokine levels.[9]
Lupus ModelMouse-Efficacious in murine models of lupus.[9][11]
Systemic Lupus Erythematosus (Phase II)Human3 mg BID, 6 mg BIDSignificant improvement in SRI(4) response at week 32. Clinically meaningful improvements in disease activity at week 48.[13][14][15]

Experimental Protocols

In Vitro Assays

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.

Materials:

  • Recombinant active TYK2 enzyme

  • TYK2 substrate (e.g., IRS-1tide)

  • Kinase Assay Buffer

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Deucravacitinib in Kinase Assay Buffer.

  • In a 384-well plate, add the diluted Deucravacitinib or vehicle (DMSO control).

  • Add the TYK2 enzyme to each well, except for the blank control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each Deucravacitinib concentration and determine the IC50 value.

This protocol is designed to measure the inhibition of cytokine-induced signaling in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (from healthy donors)

  • This compound stock solution (in DMSO)

  • Cytokine stimulants (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3, TPO for JAK2/2)

  • RPMI 1640 medium

  • 96-well culture plates

  • ELISA kit for IFN-γ or flow cytometry reagents for pSTAT.

Procedure:

  • Prepare serial dilutions of Deucravacitinib in RPMI 1640.

  • In a 96-well plate, add the diluted Deucravacitinib or vehicle (DMSO control).

  • Add fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C for a specified time.

  • Add the cytokine stimulant to each well to induce signaling.

  • Incubate at 37°C for the appropriate duration (e.g., 24 hours for IFN-γ production).

  • For IFN-γ measurement, centrifuge the plates and collect the plasma. Measure IFN-γ concentration using an ELISA kit according to the manufacturer's instructions.

  • For pSTAT analysis, lyse red blood cells, fix, and permeabilize the remaining cells. Stain with fluorescently labeled antibodies against pSTAT proteins and analyze by flow cytometry.

  • Calculate the percent inhibition for each Deucravacitinib concentration and determine the IC50 value.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_TYK2 Recombinant TYK2 Incubation_Biochem Incubation Recombinant_TYK2->Incubation_Biochem Substrate_ATP Substrate + ATP Substrate_ATP->Incubation_Biochem Deucravacitinib_Biochem Deucravacitinib Deucravacitinib_Biochem->Incubation_Biochem ADP_Detection ADP Detection Incubation_Biochem->ADP_Detection IC50_Biochem IC50 Determination ADP_Detection->IC50_Biochem Whole_Blood Human Whole Blood Incubation_Cell Incubation Whole_Blood->Incubation_Cell Deucravacitinib_Cell Deucravacitinib Deucravacitinib_Cell->Incubation_Cell Cytokine_Stimulation Cytokine Stimulation (IL-12, IL-2, TPO) Cytokine_Stimulation->Incubation_Cell Endpoint_Analysis Endpoint Analysis (ELISA or Flow Cytometry) Incubation_Cell->Endpoint_Analysis IC50_Cell IC50 Determination Endpoint_Analysis->IC50_Cell

Caption: In Vitro Experimental Workflow.

In Vivo Models

This model mimics key features of human plaque psoriasis.

Animals:

  • BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Materials:

  • Imiquimod cream (5%)

  • Vehicle cream (e.g., Vaseline Lanette cream)

  • This compound formulated for oral gavage

  • Calipers

Procedure:

  • Acclimatize mice for at least one week.

  • Shave the dorsal back skin of the mice.

  • Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-7 consecutive days. Control mice receive vehicle cream.

  • Administer Deucravacitinib or vehicle by oral gavage daily, starting on day 0 or as a therapeutic intervention from a later time point.

  • Monitor daily for body weight, skin erythema, scaling, and thickness.

  • Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI).

  • Measure ear thickness daily using calipers.

  • At the end of the study, collect skin and ear tissue for histology, cytokine analysis (ELISA or qPCR), and flow cytometry of infiltrating immune cells.

This model specifically targets the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis.

Animals:

  • C57BL/6 mice (female, 8-10 weeks old)

Materials:

  • Recombinant murine IL-23

  • Phosphate-buffered saline (PBS)

  • This compound formulated for oral gavage

  • Calipers

Procedure:

  • Acclimatize mice for at least one week.

  • Administer intradermal injections of recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) into the ear daily or every other day for a specified period (e.g., 4-8 days). Control mice receive PBS injections.[6][16]

  • Administer Deucravacitinib or vehicle by oral gavage daily.

  • Measure ear thickness daily using calipers.

  • At the end of the study, collect ear tissue for histology, cytokine analysis (ELISA or qPCR), and flow cytometry.

This is a widely used induced model of systemic lupus erythematosus (SLE).

Animals:

  • BALB/c or C57BL/6 mice (female, 8-12 weeks old)

Materials:

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • This compound formulated for oral gavage

  • ELISA kits for autoantibodies (e.g., anti-dsDNA, anti-Sm)

Procedure:

  • Acclimatize mice for at least one week.

  • Administer a single intraperitoneal injection of 0.5 mL of pristane. Control mice receive no injection or a saline injection.

  • Administer Deucravacitinib or vehicle by oral gavage daily, starting from a specified time point post-pristane injection.

  • Monitor mice for the development of lupus-like symptoms, such as ascites and arthritis.

  • Collect serum periodically to measure autoantibody levels by ELISA.

  • At the end of the study (typically several months), assess for glomerulonephritis by measuring proteinuria and performing histological analysis of the kidneys.

  • Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.

In_Vivo_Workflow cluster_psoriasis Psoriasis Models cluster_lupus Lupus Model Model_Induction_Psoriasis Model Induction (Imiquimod or IL-23) Deucravacitinib_Dosing_Psoriasis Deucravacitinib Dosing Model_Induction_Psoriasis->Deucravacitinib_Dosing_Psoriasis Monitoring_Psoriasis Daily Monitoring (PASI, Ear Thickness) Deucravacitinib_Dosing_Psoriasis->Monitoring_Psoriasis Endpoint_Analysis_Psoriasis Endpoint Analysis (Histology, Cytokines) Monitoring_Psoriasis->Endpoint_Analysis_Psoriasis Model_Induction_Lupus Model Induction (Pristane Injection) Deucravacitinib_Dosing_Lupus Deucravacitinib Dosing Model_Induction_Lupus->Deucravacitinib_Dosing_Lupus Monitoring_Lupus Long-term Monitoring (Autoantibodies, Proteinuria) Deucravacitinib_Dosing_Lupus->Monitoring_Lupus Endpoint_Analysis_Lupus Endpoint Analysis (Kidney Histology) Monitoring_Lupus->Endpoint_Analysis_Lupus

Caption: In Vivo Experimental Workflow.

Conclusion

This compound represents a significant advancement in the targeted therapy of immune-mediated diseases due to its novel and highly selective mechanism of action. The protocols and data presented in these application notes provide a robust framework for the preclinical investigation of Deucravacitinib and other selective TYK2 inhibitors. By employing these standardized assays and models, researchers can effectively characterize the pharmacological profile of such compounds and generate the necessary data to support their progression into clinical development. The provided diagrams and tabulated data serve as a valuable resource for designing experiments and for the comparative analysis of new chemical entities targeting the TYK2 pathway.

References

Troubleshooting & Optimization

Deucravacitinib hydrochloride solubility improvement for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Deucravacitinib hydrochloride in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the aqueous solubility of Deucravacitinib, and why is it challenging to dissolve?

A1: Deucravacitinib is poorly soluble in water.[1] Reported aqueous solubility values are as low as 0.159 mg/mL, with some studies on the free base form noting solubility as low as 5.2 µg/mL.[2] This low aqueous solubility is a primary reason for dissolution challenges in physiological buffers and cell culture media.

Q2: Which organic solvent is recommended for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of Deucravacitinib.[3][4][5][6] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly decrease the compound's solubility.[5]

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: If you encounter issues dissolving the compound in DMSO, gentle warming or sonication is recommended to facilitate dissolution.[3][6] Ensure you are using a sufficient volume of fresh, high-quality DMSO.

Q4: How does pH affect the solubility of Deucravacitinib?

A4: The solubility of Deucravacitinib is pH-dependent, increasing as the pH of the solvent decreases.[7] For aqueous-based formulations, the use of an acidic buffer has been shown to improve solubility.[1]

Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. Add the DMSO stock solution to your medium dropwise while vortexing or stirring the medium to ensure rapid mixing and prevent localized areas of high concentration that can lead to precipitation.

Q6: Can I use solvents other than DMSO for my experiments?

A6: While DMSO is the primary choice, other solvents have been explored, particularly for topical formulations. These include PEG 400, diethylene glycol monoethyl ether (DEGEE), and dimethyl isosorbide (DMI).[1] However, for most standard in vitro assays, DMSO is the preferred starting solvent due to its high solubilizing power for this compound. Deucravacitinib is generally considered insoluble in ethanol and water.[5]

Quantitative Solubility Data

The following table summarizes the solubility of Deucravacitinib in various solvents as reported in the literature.

SolventReported SolubilityMolar Concentration (Approx.)NotesCitations
DMSO Up to 85 mg/mL~199.8 mMUse of fresh, anhydrous DMSO is critical. Sonication may be required.[3][4][5][6]
Water 0.009 - 0.159 mg/mL~0.02 - 0.37 mMPoorly soluble; solubility increases at lower pH.[1][2][7]
Ethanol InsolubleN/ANot a recommended solvent.[5]
PEG 400 0.64% w/wN/APrimarily explored for topical formulations.[1]
DEGEE 0.62% w/wN/APrimarily explored for topical formulations.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Deucravacitinib Stock Solution in DMSO

Objective: To prepare a high-concentration, readily usable stock solution for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of Deucravacitinib is 425.46 g/mol ). For 1 mL of a 10 mM solution, you would need 4.25 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 4.25 mg of the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[3][6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Concentrations in Cell Culture Medium

Objective: To dilute the high-concentration DMSO stock solution into an aqueous medium for cell-based assays while minimizing precipitation.

Materials:

  • 10 mM Deucravacitinib stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or physiological buffer

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Warm the required volume of cell culture medium or buffer to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution.

  • Dilution Technique: a. Place the 10 mL of pre-warmed medium in a sterile conical tube. b. While gently vortexing or swirling the tube of medium, add the 10 µL of the DMSO stock solution drop-by-drop directly into the medium. c. Continue to mix for an additional 10-15 seconds to ensure the solution is homogenous.

  • Final DMSO Check: Confirm that the final concentration of DMSO in the working solution is non-toxic to your cells (typically ≤0.5%). In the example above, the final DMSO concentration is 0.1%.

  • Use Immediately: Use the freshly prepared working solution for your in vitro assay immediately to minimize the risk of compound precipitation over time.

Visualizations

Mechanism & Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway inhibited by Deucravacitinib and the experimental workflow for preparing solutions for in vitro assays.

G cluster_workflow Experimental Workflow: Solution Preparation Compound Deucravacitinib HCl (Powder) Weigh Weigh Compound Compound->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Dissolve Vortex / Sonicate to Dissolve Solvent->Dissolve Stock 10 mM Stock Solution in DMSO Dissolve->Stock Dilute Serial Dilution in Pre-warmed Medium Stock->Dilute Assay Final Working Solution (e.g., 10 µM) Dilute->Assay

Caption: Experimental workflow for preparing Deucravacitinib solutions.

G cluster_pathway Deucravacitinib Mechanism of Action: TYK2 Inhibition Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK STAT STAT (Inactive) TYK2->STAT phosphorylates JH2 Regulatory Domain (JH2) STAT_P STAT-P (Active Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene regulates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits at JH2 domain

Caption: Deucravacitinib allosterically inhibits the TYK2 signaling pathway.

References

Addressing Deucravacitinib hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Deucravacitinib Hydrochloride Technical Support Center

Welcome to the technical support resource for researchers using this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential off-target effects and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Deucravacitinib?

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved catalytic (JH1) domain targeted by traditional pan-JAK inhibitors.[3][4][5][6] This allosteric binding locks the TYK2 enzyme in an inactive conformation, preventing downstream signaling of key cytokines like IL-12, IL-23, and Type I interferons.[3][4][7][8][9]

Q2: How does Deucravacitinib's selectivity compare to other Janus Kinase (JAK) inhibitors?

Deucravacitinib's allosteric mechanism of binding to the unique JH2 domain gives it exceptionally high selectivity for TYK2.[5][6][10][11] In vitro and cellular assays have demonstrated that it is 100- to 2000-fold more selective for TYK2 than for JAK1, JAK2, or JAK3.[4][12][13] In contrast, conventional JAK inhibitors (e.g., Tofacitinib, Baricitinib) are ATP-competitive, targeting the JH1 domain which is structurally similar across the JAK family, leading to broader inhibition.[1][3][14]

Q3: What are the known off-target effects of Deucravacitinib?

Due to its high selectivity, Deucravacitinib has a low risk of off-target effects, particularly concerning the inhibition of JAK1, JAK2, and JAK3 at clinically and experimentally relevant concentrations.[9][10][15][16] The use of deuterium in its chemical structure also slows metabolism, reducing the formation of metabolites that might have broader activity.[17] While inhibition of other non-JAK kinases is theoretically possible for any inhibitor, significant off-target activity for Deucravacitinib has not been a prominent finding in selectivity profiling. The most common adverse events noted in clinical trials are generally mild and include nasopharyngitis and upper respiratory tract infections.[1][9][12]

Q4: I am observing an unexpected phenotype in my cell-based assay. Could this be an off-target effect?

While Deucravacitinib is highly selective, unexpected results should be investigated systematically. An unexpected phenotype could be due to several factors:

  • On-target, context-specific effects: The phenotype may be a genuine consequence of TYK2 inhibition in your specific cellular model that has not been previously characterized.

  • High concentration artifacts: At very high concentrations, far exceeding the IC50 for TYK2, the risk of off-target kinase inhibition increases.[18]

  • Cell line-specific dependencies: Your cell line may have a unique dependency on TYK2 signaling or a related pathway.

  • Compound purity or solvent effects: Ensure the quality of your Deucravacitinib sample and that the solvent (e.g., DMSO) concentration is not causing confounding effects.

To dissect this, it is crucial to perform dose-response experiments and include appropriate controls (see Troubleshooting Guide).

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory potency (IC50) of Deucravacitinib against JAK family kinases from whole blood assays, demonstrating its high selectivity for TYK2.

Kinase Target (Signaling Pair)Deucravacitinib IC50 (nM)Tofacitinib IC50 (nM)Upadacitinib IC50 (nM)Baricitinib IC50 (nM)
TYK2/JAK2 (stimulated by IL-12)14 500800400
JAK1/JAK3 (stimulated by IL-2)2000121.811
JAK2/JAK2 (stimulated by TPO)>100002902532

Data compiled from published in vitro whole blood assays. Actual values may vary based on experimental conditions.[15][19]

Visualizations: Mechanisms and Workflows

Deucravacitinib's Allosteric Mechanism

cluster_0 Traditional JAK Inhibitor (ATP-Competitive) cluster_1 Deucravacitinib (Allosteric) JAK_JH1_unbound JAK Kinase (Active JH1 Domain) JAK_JH1_bound Inhibited Kinase ATP ATP ATP->JAK_JH1_unbound Binds to Active Site Pan_JAKi Pan-JAK Inhibitor Pan_JAKi->JAK_JH1_unbound Competes with ATP at Active Site TYK2_unbound Regulatory (JH2) Domain Catalytic (JH1) Domain TYK2_bound Regulatory (JH2) Domain Catalytic (JH1) Domain TYK2_unbound->TYK2_bound Induces Conformational Change Deucra Deucravacitinib Deucra->TYK2_unbound:jh2 Binds to Allosteric JH2 Site

Caption: Comparison of ATP-competitive vs. Deucravacitinib's allosteric inhibition mechanism.

TYK2 Signaling Pathway

TYK2_Pathway cluster_jak JAK Family IL12 IL-12 / IL-23 Type I IFN Receptor Cytokine Receptor IL12->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2_r JAK2 Receptor->JAK2_r Activates STAT STAT Proteins TYK2->STAT Phosphorylate JAK2_r->STAT Phosphorylate JAK1 JAK1 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Regulates

Caption: Deucravacitinib selectively inhibits TYK2 in the JAK-STAT signaling cascade.

Troubleshooting Guide

Issue: My experimental results are inconsistent or show an unexpected phenotype.

Use this workflow to determine if the observed effect is on-target or potentially off-target.

Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Result Observed with Deucravacitinib q1 Is the effect dose-dependent and consistent with TYK2 IC50? start->q1 check_target Confirm On-Target Engagement: Measure pSTAT3/5 inhibition (downstream of TYK2) q1->check_target Yes off_target_path Investigate Potential OFF-TARGET Effects q1->off_target_path No (e.g., effect only at >>1μM) a1_yes Yes a1_no No q2 Is pSTAT phosphorylation inhibited as expected? check_target->q2 on_target Conclusion: Phenotype is likely a specific ON-TARGET effect of TYK2 inhibition in this model system. q2->on_target Yes check_assay Troubleshoot Assay: Check compound integrity, solvent controls, cell health, and protocol. q2->check_assay No a2_yes Yes a2_no No counterscreen Counterscreen: Test against other JAKs (e.g., IFNγ -> pSTAT1 for JAK1/2) off_target_path->counterscreen rescue Consider Rescue Experiment: (e.g., express constitutively active TYK2) counterscreen->rescue

Caption: A step-by-step workflow for troubleshooting unexpected experimental outcomes.

Detailed Experimental Protocols

Protocol 1: Cellular Assay for TYK2 Target Engagement (pSTAT Inhibition)

This protocol measures the inhibition of IL-23-induced STAT3 phosphorylation in a human cell line (e.g., NK-92) to confirm Deucravacitinib's on-target activity.

Materials:

  • NK-92 cells (or other TYK2-expressing cell line)

  • RPMI-1640 medium with appropriate supplements

  • Recombinant Human IL-23

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Phospho-STAT3 (pY705) antibody, conjugated (e.g., Alexa Fluor 647)

  • Flow cytometer

Methodology:

  • Cell Preparation: Culture NK-92 cells according to standard protocols. On the day of the experiment, wash and resuspend cells in serum-free media at a concentration of 2 x 10^6 cells/mL.

  • Inhibitor Treatment: Prepare serial dilutions of Deucravacitinib in serum-free media. Add 50 µL of cell suspension to each well of a 96-well U-bottom plate. Add 50 µL of the diluted Deucravacitinib (or DMSO vehicle control) and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Prepare an IL-23 solution at 2x the final desired concentration (e.g., 40 ng/mL for a 20 ng/mL final concentration). Add 100 µL of the IL-23 solution to the appropriate wells. Include an unstimulated control well. Incubate for 15-20 minutes at 37°C.

  • Fixation: Stop the reaction by adding 1 mL of cold PBS to each well, pellet the cells by centrifugation, and discard the supernatant. Immediately fix the cells by resuspending the pellet in 100 µL of Fixation Buffer for 20 minutes at 4°C.

  • Permeabilization & Staining: Wash the fixed cells twice with Perm/Wash buffer. Resuspend the cells in 100 µL of Perm/Wash buffer containing the anti-pSTAT3 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells once more and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Analysis: Gate on the cell population and calculate the median fluorescence intensity (MFI) for pSTAT3 in each sample. Plot the MFI against the Deucravacitinib concentration to determine the IC50 value.

Protocol 2: Counterscreen for Off-Target JAK1/2 Inhibition

This protocol uses IFNγ-induced STAT1 phosphorylation, a pathway dependent on JAK1 and JAK2, to rule out off-target effects.

Materials:

  • HeLa or similar IFNγ-responsive cell line

  • Recombinant Human IFNγ

  • Deucravacitinib and a known pan-JAK inhibitor (e.g., Tofacitinib) as a positive control.

  • Phospho-STAT1 (pY701) antibody, conjugated

  • Other materials as listed in Protocol 1.

Methodology:

  • Cell Culture & Treatment: Follow steps 1 and 2 from Protocol 1, using HeLa cells and substituting Deucravacitinib and the positive control inhibitor.

  • Cytokine Stimulation: Stimulate cells with IFNγ (e.g., final concentration of 10 ng/mL) for 15-20 minutes at 37°C.

  • Staining & Analysis: Follow steps 4-7 from Protocol 1, using an anti-pSTAT1 antibody.

  • Interpretation: Deucravacitinib should show minimal to no inhibition of pSTAT1 at concentrations that potently inhibit pSTAT3 in the on-target assay (Protocol 1). The positive control inhibitor should potently block pSTAT1 phosphorylation, validating the assay. This result confirms the selectivity of Deucravacitinib for the TYK2-mediated pathway over the JAK1/2-mediated pathway.

References

Optimizing Deucravacitinib Hydrochloride Dosage for Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Deucravacitinib hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that target the highly conserved catalytic domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2][3] This unique binding mechanism locks the TYK2 protein in an inactive conformation, thereby preventing its activation and downstream signaling.[4] By selectively inhibiting TYK2, Deucravacitinib effectively blocks the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6][7]

Q2: How do I prepare a stock solution of this compound?

For in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted in cell culture medium to the desired final concentration. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a recommended starting concentration for my cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 2 nM to 19 nM has been shown to effectively suppress IL-12, IL-23, and IFN-α signaling in cellular assays.[8] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A good starting point for a dose-response study could be a range from 1 nM to 1 µM.

Q4: In which cell lines has Deucravacitinib been tested?

Deucravacitinib has been evaluated in various in vitro systems, primarily using human whole blood and peripheral blood mononuclear cells (PBMCs) to assess its impact on immune cell function.[1][8] Functional assays have been conducted on hematopoietic stem cells and natural killer (NK) cells.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of Deucravacitinib in different in vitro assay systems.

Table 1: IC50 Values of Deucravacitinib in Human Whole Blood Assays [8]

Signaling PathwayStimulantEndpointDeucravacitinib IC50 (nM)
TYK2/JAK2IL-12IFN-γ production42
JAK1/JAK3IL-2STAT5 phosphorylation1646
JAK2/JAK2Thrombopoietin (TPO)STAT3 phosphorylation>10,000

Table 2: Potency of Deucravacitinib in Cellular Functional Assays [1]

Cell Type/AssayEndpointDeucravacitinib IC50 (nM)
Hematopoietic Stem CellsErythroid Colony Formation>5000
Hematopoietic Stem CellsMyeloid Colony Formation>5000
Hematopoietic Stem CellsMegakaryocyte Colony Formation>5000
Natural Killer (NK) CellsIL-15 induced pSTAT936
Natural Killer (NK) CellsIL-15 induced CD107a expression916
Natural Killer (NK) CellsIL-15 induced proliferation711
Monocytic Dendritic CellsIFNα mediated CXCL9 production4
Monocytic Dendritic CellsIFNα mediated CXCL10 production9

Experimental Protocols & Workflows

Deucravacitinib Signaling Pathway

Deucravacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Conformational Change JAK1_2 JAK1 or JAK2 STAT STAT TYK2->STAT 3. Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 5. Transcription

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Experimental Workflow for Assessing Deucravacitinib Efficacy

Deucravacitinib_Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., PBMCs, specific cell line) start->cell_culture treatment 2. Treatment with Deucravacitinib (Dose-response or single concentration) cell_culture->treatment incubation 3. Incubation (Time-course or fixed time point) treatment->incubation cytokine_stimulation 4. Cytokine Stimulation (e.g., IL-12, IFN-α) incubation->cytokine_stimulation endpoint_analysis 5. Endpoint Analysis cytokine_stimulation->endpoint_analysis western_blot Western Blot (pSTAT, total STAT) endpoint_analysis->western_blot Protein Level qpcr qPCR (Target gene expression) endpoint_analysis->qpcr Gene Expression elisa ELISA / Flow Cytometry (Cytokine production, cell surface markers) endpoint_analysis->elisa Functional Output data_analysis 6. Data Analysis (IC50 calculation, statistical analysis) western_blot->data_analysis qpcr->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the in vitro efficacy of Deucravacitinib.

Protocol 1: Western Blot Analysis of STAT Phosphorylation
  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 2-4 hours. Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.

Protocol 2: qPCR Analysis of Target Gene Expression
  • Cell Seeding and Treatment: Follow the same procedure as for the Western blot protocol, but with a longer incubation time after cytokine stimulation (e.g., 4-24 hours) to allow for gene transcription.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the target genes (e.g., IFN-stimulated genes like CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Troubleshooting Guide

Deucravacitinib_Troubleshooting cluster_troubleshooting Troubleshooting Common Issues issue1 Issue: No or Low Inhibition Observed Solution: • Verify compound activity and concentration. • Increase incubation time. • Check cytokine activity. • Ensure appropriate cell density. issue2 Issue: High Cell Toxicity Solution: • Decrease Deucravacitinib concentration. • Reduce incubation time. • Check DMSO concentration (keep below 0.5%). • Perform a cell viability assay (e.g., MTT, Trypan Blue). issue3 Issue: Inconsistent Results Solution: • Ensure consistent cell passage number and health. • Prepare fresh dilutions of Deucravacitinib and cytokines for each experiment. • Standardize all incubation times and temperatures. • Calibrate pipettes regularly. issue4 Issue: Off-Target Effects Solution: • Use a lower, more specific concentration of Deucravacitinib. • Compare results with other selective TYK2 inhibitors if available. • Perform rescue experiments if a specific off-target is suspected.

Caption: A guide to troubleshooting common issues in Deucravacitinib cell culture experiments.

References

Deucravacitinib hydrochloride stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of deucravacitinib hydrochloride under various experimental conditions. It includes troubleshooting guides and frequently asked questions to assist researchers in their laboratory work.

Stability Under Stress: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis, to identify potential degradation products and pathways.

Summary of Forced Degradation Results

While specific quantitative data from a comprehensive time-course degradation study is not publicly available in a consolidated table, published research indicates that deucravacitinib is susceptible to degradation under certain stress conditions. A significant degradation product has been identified under hydrolytic conditions.

Stress ConditionObservationKey Degradation Product
Acidic Hydrolysis Degradation observed.A hydrolytic degradant with a protonated molecular ion peak at m/z 358.1805 has been characterized.[1][2][3]
Basic Hydrolysis Degradation observed.Same hydrolytic degradant as observed in acidic conditions is likely formed.
Oxidative Degradation observed.Characterization of specific oxidative degradants is ongoing.
Thermal Subjected to thermal stress.Specific degradation profile under thermal stress is not detailed in available literature.
Photolytic Subjected to photolytic stress.Specific degradation profile under photolytic stress is not detailed in available literature.

Note: The identified hydrolytic degradation product has shown a potential for mutagenicity in in silico tests, highlighting the importance of using a stability-indicating analytical method to monitor the purity of deucravacitinib.[1][2][3]

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating deucravacitinib from its degradation products and accurately quantifying it.

Stability-Indicating HPLC Method

This method has been successfully used to separate deucravacitinib from its hydrolytic degradation product.[1][2][3]

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5µ)

  • Mobile Phase:

    • Solvent A: Ammonium acetate buffer (pH 4.75)

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Visualizing Key Processes

Deucravacitinib Signaling Pathway

Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain. This unique mechanism prevents the downstream signaling of key cytokines involved in inflammatory and autoimmune diseases, such as IL-23, IL-12, and Type I interferons.

Deucravacitinib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits (Allosteric)

Caption: Deucravacitinib's mechanism of action in the JAK-STAT pathway.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating HPLC method.

Stability Testing Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Deucravacitinib HCl Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Quantification Quantification of Deucravacitinib & Degradants Data->Quantification Report Stability Report Quantification->Report

Caption: Workflow for forced degradation studies of Deucravacitinib HCl.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: Deucravacitinib has low aqueous solubility, which is pH-dependent; solubility increases in acidic conditions.[4][5] For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo experiments, various solvent systems can be used.

Recommended Solvent Systems for In Vivo Studies:

Solvent System ComponentsSolubilityObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution
50% PEG300, 50% Saline10 mg/mLClear solution; may require sonication

Tips for Dissolving:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility.

  • Sonication: If the compound is not dissolving, sonication can help accelerate the process.

  • pH Adjustment: For aqueous solutions, lowering the pH with an acidic buffer can improve solubility.[6]

  • Co-solvents: Ether-based solvents like PEG 400, diethylene glycol monoethyl ether (DEGEE), and dimethyl isosorbide (DMI) can enhance solubility, especially when used in combination and with an acidic buffer.[6]

Q2: My deucravacitinib solution appears cloudy or has precipitated over time. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Solvent Choice and Concentration: The solubility limits in your chosen solvent system may have been exceeded. Refer to the solubility table above for guidance.

  • pH Changes: If you are using a buffered solution, ensure the pH remains stable, as an increase in pH can decrease solubility.

  • Temperature: Storing solutions at lower temperatures can sometimes lead to precipitation. Check the stability of your specific formulation at the intended storage temperature.

  • Incompatibility with Other Reagents: While specific incompatibilities are not widely documented, it is good practice to assess the compatibility of deucravacitinib with other components in your experimental setup.

Troubleshooting Steps:

  • Re-dissolve: Try gentle warming or sonication to redissolve the precipitate.

  • Adjust Solvent System: Consider increasing the proportion of the organic co-solvent or adding a solubilizing agent like Tween-80.

  • Check pH: If applicable, measure and adjust the pH of your solution.

  • Prepare Fresh Solutions: If precipitation is persistent, it is best to prepare fresh solutions before each experiment.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of the compound.

  • Powder: Store at -20°C for long-term stability.

  • Stock Solutions:

    • In DMSO: Can be stored at -80°C for up to one year and at -20°C for up to six months.

    • Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q4: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?

A4: Yes, unexpected peaks could indicate the presence of degradation products, especially if the sample has been stored improperly or subjected to harsh conditions.

Logical Troubleshooting Flow for Unexpected Peaks:

Troubleshooting Unexpected Peaks Start Unexpected Peak(s) in HPLC Chromatogram Check_Blank Inject a Solvent Blank. Is the peak present? Start->Check_Blank Source_Contamination Source is likely solvent or system contamination. Check_Blank->Source_Contamination Yes Check_Standard Analyze a freshly prepared Deucravacitinib standard. Is the peak present? Check_Blank->Check_Standard No Impurity_in_Standard Peak is likely an impurity in the starting material. Check_Standard->Impurity_in_Standard Yes Review_Handling Review sample handling and storage conditions. Were they optimal? Check_Standard->Review_Handling No Degradation_Product Peak is likely a degradation product. Review_Handling->Degradation_Product No Review_Handling->Degradation_Product Yes (Sub-optimal) Improve_Conditions Improve handling/storage (e.g., protect from light, use fresh solvents). Degradation_Product->Improve_Conditions

Caption: Troubleshooting guide for identifying the source of unexpected HPLC peaks.

References

Pan-assay interference compounds (PAINS) assessment for Deucravacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Deucravacitinib in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: What is Deucravacitinib and what is its mechanism of action?

Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It functions through a unique allosteric inhibition mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain targeted by many other kinase inhibitors.[4][5][6][7] This binding locks the TYK2 protein in an inactive conformation, thereby blocking the signaling of key cytokines such as IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[5][6][8]

Q2: Has Deucravacitinib been assessed for Pan-Assay Interference Compounds (PAINS) liability?

While specific, publicly available reports detailing a formal PAINS assessment of Deucravacitinib are not readily found, its development as a highly selective, first-in-class FDA-approved drug by Bristol Myers Squibb suggests it has undergone extensive preclinical screening.[1] Such screening protocols are designed to identify and eliminate compounds with promiscuous activity or those that interfere with assay technologies. The high selectivity of Deucravacitinib for TYK2 over other kinases, including JAK1, JAK2, and JAK3, further suggests a low propensity for non-specific interactions that are characteristic of PAINS.[9][10][11][12][13]

Q3: What makes Deucravacitinib less likely to be a promiscuous inhibitor?

Deucravacitinib's allosteric mechanism of action contributes to its high selectivity.[4][6][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket of the catalytic domain, Deucravacitinib binds to the less conserved regulatory pseudokinase domain of TYK2.[4][5][6] This specific interaction minimizes off-target binding to other kinases that share similar ATP-binding sites, reducing the likelihood of promiscuous inhibition.

Troubleshooting Guide

Issue: I am observing unexpected inhibition or activation in my assay when using Deucravacitinib.

Even with highly selective compounds, unexpected results can occur. This guide provides a systematic approach to troubleshooting.

Step 1: Verify Compound Identity and Integrity

  • Question: Is the compound what you think it is, and is it stable?

  • Action:

    • Confirm the chemical identity and purity of your Deucravacitinib sample using methods like LC-MS or NMR.

    • Ensure proper storage conditions to prevent degradation.

    • Prepare fresh stock solutions.

Step 2: Review Assay Design and Technology

  • Question: Could the assay format be susceptible to interference?

  • Action:

    • Fluorescence-based assays: Be aware of potential quenching or autofluorescence from the compound. Run appropriate controls (e.g., compound in the absence of the target protein).

    • HTS assays: Promiscuous inhibitors can be more prevalent in high-throughput screening formats. Consider orthogonal assays with different detection methods to validate hits.

    • Cell-based assays: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as specific inhibition. Always include a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel.

Step 3: Investigate Potential for Non-Specific Inhibition

  • Question: Could the observed effect be independent of the intended target?

  • Action:

    • Dose-response curve analysis: A steep dose-response curve can sometimes be indicative of non-specific effects like aggregation.

    • Counter-screening: Test Deucravacitinib in an assay with an unrelated target to assess specificity.

    • Detergent sensitivity: The inclusion of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. If the inhibitory effect is significantly reduced in the presence of a detergent, it may suggest aggregation-based inhibition.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a dilution series of Deucravacitinib in the assay buffer.

  • In a microplate, add the compound dilutions to wells with and without the assay's fluorescent probe/substrate.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • A significant signal from wells containing only the compound and buffer indicates autofluorescence.

Protocol 2: FRET-Based Kinase Assay

  • Dispense the kinase, substrate, and Deucravacitinib (at various concentrations) into a low-volume microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimized reaction time.

  • Stop the reaction and add the detection reagents (e.g., lanthanide-labeled antibody and acceptor fluorophore).

  • Read the time-resolved FRET signal.

  • Include controls for background (no ATP) and maximal signal (no inhibitor).

Data Presentation

Table 1: Kinase Selectivity Profile of Deucravacitinib

KinaseInhibition Metric (IC50 or Ki)Selectivity Fold vs. TYK2Reference
TYK2 ~0.02 nM (Ki, pseudokinase domain binding) - [9]
JAK1>100-fold less potent than TYK2>100[12][13]
JAK2>2000-fold less potent than TYK2>2000[12][13]
JAK3>100-fold less potent than TYK2>100[12][13]
BMPR2193 nM (IC50)~9650[14]

Note: Selectivity data is based on in vitro cellular assays and binding assays. Values can vary depending on the specific assay conditions.

Visualizations

Deucravacitinib's Selective Mechanism of Action cluster_tyk2 TYK2 Protein cluster_jak Other JAK Kinases (JAK1, 2, 3) TYK2 Regulatory Domain (JH2) Catalytic Domain (JH1) TYK2:reg->TYK2:cat Inhibits Activity JAK Regulatory Domain (JH2) Catalytic Domain (JH1) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2:reg Allosteric Binding ATP ATP ATP->TYK2:cat Binds to Active Site ATP->JAK:cat Binds to Active Site Non-selective_Inhibitor Non-selective Inhibitor Non-selective_Inhibitor->TYK2:cat Competitive Binding Non-selective_Inhibitor->JAK:cat Competitive Binding Troubleshooting Workflow for Unexpected Assay Results Start Unexpected Assay Result Observed Verify_Compound Step 1: Verify Compound Identity and Integrity Start->Verify_Compound Review_Assay Step 2: Review Assay Design and Technology Verify_Compound->Review_Assay Investigate_NonSpecific Step 3: Investigate Non-Specific Effects Review_Assay->Investigate_NonSpecific Conclusion Differentiate True Effect from Artifact Investigate_NonSpecific->Conclusion

References

Impact of serum proteins on Deucravacitinib hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Deucravacitinib hydrochloride in in vitro experiments. The focus is on understanding and mitigating the impact of serum proteins on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: How does the high plasma protein binding of Deucravacitinib affect its in vitro activity?

Deucravacitinib exhibits high plasma protein binding, ranging from 82% to 90%.[1] In standard cell culture media supplemented with serum, such as fetal bovine serum (FBS), a significant portion of the Deucravacitinib you add will be bound to serum proteins, primarily albumin. Only the unbound, or "free," fraction of the drug is available to interact with its target, TYK2, within the cells.[2][3] This can lead to an apparent decrease in potency (a higher IC50 value) compared to serum-free assay conditions. For highly protein-bound compounds, even the 5-10% FBS in typical cell culture media can result in over 90% of the compound being protein-bound, leading to a significant overestimation of the true active concentration.[2]

Q2: Should I use serum-free or serum-containing media for my Deucravacitinib experiments?

The choice between serum-free and serum-containing media depends on your experimental goals.

  • Serum-free media: Provides a more direct measure of Deucravacitinib's intrinsic potency on its target without the confounding factor of protein binding. This is useful for mechanistic studies and for comparing the potency of different compounds.

  • Serum-containing media: More closely mimics the physiological environment. However, the results will reflect the "apparent" potency, which is influenced by protein binding. If you choose to use serum-containing media, it is crucial to consider the protein concentration and its effect on the free fraction of Deucravacitinib.

Q3: How can I estimate the free concentration of Deucravacitinib in my cell culture media?

While direct measurement of the free drug concentration can be complex, you can estimate it. For compounds with high protein binding, it's important to correct the nominal concentration for the fraction bound to proteins in your media.[2][4] You can find user-friendly tools and models to help calculate the protein binding-corrected concentrations for in vitro testing.[4]

Troubleshooting Guide

Q1: My IC50 value for Deucravacitinib is higher than what is reported in the literature. What could be the reason?

Several factors could contribute to a higher than expected IC50 value:

  • Presence of Serum: As discussed in the FAQs, if your assay medium contains serum (e.g., FBS), a significant portion of Deucravacitinib will be protein-bound and inactive. The IC50 values reported in the literature may have been determined in serum-free conditions or whole blood assays where these factors are accounted for.[5][6]

  • Cell Density: High cell densities can sometimes lead to increased non-specific binding of the compound or faster metabolism, reducing its effective concentration.

  • ATP Concentration: In kinase assays, the concentration of ATP can influence the IC50 of ATP-competitive inhibitors. However, Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, not the ATP-binding site, so this is less likely to be a major factor.[7]

  • Assay-Specific Conditions: Differences in incubation time, temperature, and the specific cell line or reagents used can all affect the outcome.

Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?

  • Standardize Serum Lots: If using serum, be aware that there can be lot-to-lot variability in protein composition. Using the same lot of serum for a series of experiments can improve consistency.

  • Control for Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Ensure Proper Compound Dissolution: this compound has pH-dependent solubility.[8] Ensure that your stock solutions are fully dissolved and that the final concentration in your assay medium does not lead to precipitation.

  • Use Appropriate Controls: Always include positive and negative controls in your experiments. A known TYK2 inhibitor can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control.

Quantitative Data Summary

Assay TypeTarget PathwayIC50 (nM)Reference
In Vitro Whole Blood AssayTYK2/JAK2 (IL-12 induced IFN-γ production)100[5][6]
Cell-based AssaysIL-23, IL-12, and Type I IFN signaling2-14[1]
Probe Displacement AssayTYK2 enzyme binding0.2[9]

Experimental Protocols

Detailed Methodology: In Vitro Whole Blood Assay for Deucravacitinib Activity

This protocol is adapted from methodologies used to assess the in vitro activity of Deucravacitinib and other JAK inhibitors in a physiologically relevant matrix.[6][10]

Objective: To determine the IC50 of Deucravacitinib by measuring the inhibition of IL-12-induced IFN-γ production in human whole blood.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Heparinized whole blood from healthy donors

  • Recombinant human IL-12

  • RPMI 1640 medium

  • IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).

  • Assay Setup:

    • Add the diluted Deucravacitinib or vehicle control to the wells of a 96-well plate.

    • Add heparinized whole blood to each well.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 1 hour) to allow the compound to equilibrate.

  • Stimulation:

    • Prepare a solution of recombinant human IL-12 in RPMI 1640 medium.

    • Add the IL-12 solution to the wells to stimulate IFN-γ production. Include unstimulated controls (blood with vehicle but no IL-12).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Measurement of IFN-γ:

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentration of IFN-γ in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background IFN-γ levels from the unstimulated controls.

    • Plot the IFN-γ concentration against the logarithm of the Deucravacitinib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Deucravacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition Experimental_Workflow A 1. Prepare Deucravacitinib Dilutions B 2. Add Compound/Vehicle to Plate A->B C 3. Add Whole Blood and Pre-incubate B->C D 4. Stimulate with IL-12 C->D E 5. Incubate for 24-48 hours D->E F 6. Collect Plasma Supernatant E->F G 7. Measure IFN-γ by ELISA F->G H 8. Analyze Data and Determine IC50 G->H

References

Deucravacitinib Hydrochloride Stock Solutions: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Deucravacitinib hydrochloride precipitation in stock solutions. By understanding the solubility characteristics of this compound and employing appropriate preparation techniques, researchers can ensure the integrity and reliability of their experiments.

Troubleshooting Guide: Addressing this compound Precipitation

Precipitation of this compound from a stock solution can compromise experimental results. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Precipitate observed in the stock solution.

Step 1: Initial Assessment
  • Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it reappear after warming?

  • Solvent System Review: What solvent was used (e.g., DMSO, ethanol, PBS)? What was the final concentration of the stock solution?

  • Storage Conditions: At what temperature was the solution stored? For how long?

Step 2: Identifying the Root Cause

The primary cause of this compound precipitation is its low aqueous solubility. The free base form has a reported aqueous solubility as low as 5.2 μg/mL, and the hydrochloride salt is also poorly soluble in water, with a reported solubility of about 0.009 mg/mL to 0.159 mg/mL.[1][2][3]

DOT Diagram: Root Cause Analysis of Precipitation

A Deucravacitinib HCl Precipitation B Low Aqueous Solubility B->A C Improper Solvent C->B D High Concentration D->B E Incorrect pH E->B F Low Temperature F->B

Caption: Factors contributing to this compound precipitation.

Step 3: Corrective Actions

Based on the root cause, implement the following solutions:

  • Optimize Solvent Selection:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][5] Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.[5]

    • Co-solvents: For dilutions into aqueous media, the use of co-solvents is often necessary. Common co-solvents include PEG300, Tween 80, and corn oil.[2][6]

  • Adjust Concentration: Prepare a more dilute stock solution if precipitation persists even in an appropriate organic solvent.

  • pH Modification: For aqueous-based formulations, acidification can improve the solubility of Deucravacitinib.[3] The use of an acidic buffer should be considered.[3]

  • Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage.[2][4] Before use, allow the solution to equilibrate to room temperature slowly and ensure all precipitate has redissolved. Gentle warming and vortexing can aid in redissolving the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the most effective solvent.[4][5] It is crucial to use fresh, anhydrous DMSO to avoid introducing water, which can lead to precipitation.[5]

Q2: I need to dilute my DMSO stock solution into an aqueous buffer for my cell-based assay, but it precipitates. What should I do?

A2: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, consider the following:

  • Use a Co-solvent System: Prepare an intermediate dilution in a co-solvent like PEG300 before the final dilution into your aqueous buffer. A common formulation for in vivo studies involves a combination of DMSO, PEG300, Tween 80, and saline.[2][6]

  • Increase the Final Volume: By diluting to a larger final volume, the final concentration of this compound will be lower, which may prevent it from exceeding its solubility limit in the aqueous buffer.

  • Acidify the Aqueous Buffer: If your experimental conditions permit, lowering the pH of the aqueous buffer can increase the solubility of Deucravacitinib.[3]

Q3: What are the reported solubility values for this compound?

A3: The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available data:

Solvent SystemSolubilityReference(s)
Water0.159 mg/mL[1]
Water~0.009 mg/mL[3]
DMSO≥ 2.5 mg/mL[6]
DMSO33.33 mg/mL (may require sonication)[4][6]
DMSO85 mg/mL[5]
PEG 4000.64% w/w[3]
Diethylene glycol monoethyl ether (DEGEE)0.62% w/w[3]
Dimethyl isosorbide (DMI)0.51% w/w[3]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL[6]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.5 mg/mL[6]

Q4: How should I store my this compound stock solutions?

A4: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C.[2][4] This prevents repeated freeze-thaw cycles which can degrade the compound and affect its solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 461.93 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a sterile vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Store the solution: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes and store at -20°C or -80°C.

DOT Diagram: Stock Solution Preparation Workflow

A Weigh Deucravacitinib HCl B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into Amber Vials D->E Clear Solution G Precipitate Observed D->G Not Clear F Store at -20°C or -80°C E->F G->C Further Dissolution (Warming/Sonication)

Caption: Workflow for preparing a stable Deucravacitinib HCl stock solution.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • PEG300 (optional, for intermediate dilution)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

Procedure:

  • Thaw the stock solution: Slowly thaw the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • Dilute the 10 mM DMSO stock solution in PEG300 to an intermediate concentration (e.g., 1 mM).

  • Prepare the final working solution:

    • Serially dilute the DMSO stock or the intermediate PEG300 solution into the pre-warmed aqueous assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).

  • Use immediately: It is best to prepare the final working solutions fresh for each experiment to minimize the risk of precipitation.

Disclaimer: The information provided in this technical support guide is for research purposes only. Researchers should always consult relevant literature and perform their own optimization experiments to determine the most suitable conditions for their specific applications.

References

Technical Support Center: Deucravacitinib Metabolism and Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the CYP450 metabolism of deucravacitinib and its potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of deucravacitinib?

A1: Deucravacitinib is primarily metabolized in the liver. The main pathway is N-demethylation, which is mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of its major active metabolite, BMT-153261.[1][2][3][4][5][6][7] Other enzymes, including CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9, contribute to a lesser extent to its metabolism.[2][3][4][5][6][7]

Q2: Does deucravacitinib have a significant potential for inhibiting or inducing CYP450 enzymes?

A2: Based on in vitro studies, deucravacitinib is not considered a clinically significant inhibitor or inducer of major CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[8]

Q3: What are the known clinically significant drug-drug interactions with deucravacitinib related to CYP450 metabolism?

A3: While deucravacitinib itself has a low propensity for causing CYP-mediated drug interactions, its metabolism can be affected by potent inhibitors or inducers of CYP1A2. However, dedicated clinical studies have shown that co-administration with fluvoxamine (a strong CYP1A2 inhibitor) or ritonavir (a CYP1A2 inducer) did not result in clinically significant changes in deucravacitinib pharmacokinetics.[8]

Q4: What is the pharmacokinetic profile of deucravacitinib and its major metabolite?

A4: Deucravacitinib exhibits dose-proportional pharmacokinetics.[4][7] Following oral administration, it is well-absorbed with an absolute bioavailability of 99%.[5][7] The major active metabolite, BMT-153261, has a circulating exposure that is approximately 20% of the total drug-related components.[2][3][4][5][7]

Pharmacokinetic Parameters of Deucravacitinib and BMT-153261

ParameterDeucravacitinib (6 mg once daily)BMT-153261 (at steady state)
Cmax 45 ng/mL[4][5][7]5 ng/mL[4][5][7]
AUC24 473 ng·hr/mL[4][5][7]95 ng·hr/mL[4][5][7]
Tmax 2-3 hours[4][5][7]Not specified
Half-life (t1/2) 10 hours[2][5][6]Not specified
Protein Binding 82-90%[5][6]Not specified

Troubleshooting Guides

Issue 1: High variability in in vitro metabolism of deucravacitinib in human liver microsomes.

  • Potential Cause: Inconsistent activity of CYP1A2 in different lots of human liver microsomes.

  • Troubleshooting Steps:

    • Standardize Microsome Lots: Use a single, well-characterized lot of pooled human liver microsomes for all related experiments to minimize inter-lot variability.

    • Activity Verification: Before initiating the main experiment, perform a preliminary assay with a known CYP1A2 substrate (e.g., phenacetin) to confirm the enzymatic activity of the microsome lot.

    • Optimize Incubation Conditions: Ensure consistent incubation times, protein concentrations, and cofactor (NADPH) concentrations across all wells and experiments.

Issue 2: Difficulty in detecting the BMT-153261 metabolite in in vitro assays.

  • Potential Cause: Low turnover rate of deucravacitinib to BMT-153261 in the in vitro system, or insensitive analytical method.

  • Troubleshooting Steps:

    • Increase Incubation Time/Protein Concentration: Cautiously increase the incubation time or microsomal protein concentration to allow for greater metabolite formation. Be mindful of potential decreases in enzyme activity over longer incubations.

    • Use a More Sensitive Analytical Method: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and quantification of BMT-153261.[9]

    • Include a Positive Control: Use a known substrate for CYP1A2 that produces a readily detectable metabolite to ensure the assay system is functioning correctly.

Issue 3: Unexpected inhibition of deucravacitinib metabolism in the presence of a test compound.

  • Potential Cause: The test compound is a direct or time-dependent inhibitor of CYP1A2.

  • Troubleshooting Steps:

    • Perform a Direct Inhibition Assay: Conduct a specific CYP1A2 inhibition assay using a probe substrate to determine the IC50 of the test compound for CYP1A2.

    • Investigate Time-Dependent Inhibition (TDI): If direct inhibition is observed, perform a TDI assay to assess if the inhibitory effect increases with pre-incubation time.

    • Consider Non-CYP Pathways: If CYP1A2 inhibition is ruled out, consider the possibility that the test compound may be inhibiting other minor metabolic pathways of deucravacitinib.

Experimental Protocols

Protocol 1: In Vitro CYP1A2 Inhibition Assay for a Test Compound with Deucravacitinib

This protocol is adapted from standard fluorometric-based CYP1A2 inhibition assays.

1. Materials:

  • Recombinant human CYP1A2 enzyme

  • CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • NADPH regenerating system

  • Test compound and deucravacitinib dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

2. Method:

  • Prepare a master mix containing the potassium phosphate buffer, recombinant CYP1A2 enzyme, and the CYP1A2 substrate.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control inhibitor (e.g., α-naphthoflavone) and a vehicle control.

  • Add deucravacitinib to the appropriate wells.

  • Initiate the reaction by adding the NADPH regenerating system to all wells.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the metabolite at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value for the test compound.

Protocol 2: Metabolite Identification of Deucravacitinib in Human Liver Microsomes

This protocol outlines a general procedure for identifying metabolites of deucravacitinib.

1. Materials:

  • Pooled human liver microsomes

  • Deucravacitinib

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

2. Method:

  • Prepare an incubation mixture containing human liver microsomes, potassium phosphate buffer, and deucravacitinib.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the samples with and without NADPH, and against a reference standard of BMT-153261 if available.

Visualizations

Deucravacitinib_Metabolism cluster_cyp CYP450 Enzymes cluster_other Other Enzymes Deucravacitinib Deucravacitinib BMT_153261 BMT-153261 (Active Metabolite) Deucravacitinib->BMT_153261 N-demethylation Other_Metabolites Other Minor Metabolites Deucravacitinib->Other_Metabolites Excretion Excretion BMT_153261->Excretion Other_Metabolites->Excretion CYP1A2 CYP1A2 (Major) CYP1A2->Deucravacitinib CYP2B6 CYP2B6 (Minor) CYP2B6->Deucravacitinib CYP2D6 CYP2D6 (Minor) CYP2D6->Deucravacitinib CES2 CES2 CES2->Deucravacitinib UGT1A9 UGT1A9 UGT1A9->Deucravacitinib

Caption: Metabolic pathway of Deucravacitinib.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Deucravacitinib - Test Compound - Microsomes/Enzymes - Buffers & Cofactors B Incubate at 37°C A->B C Quench Reaction B->C D Sample Preparation (e.g., Centrifugation) C->D E LC-MS/MS Analysis D->E F Calculate % Inhibition / Metabolite Formation E->F G Determine IC50 / Identify Metabolites F->G

Caption: General workflow for in vitro drug interaction studies.

References

Validation & Comparative

Deucravacitinib Hydrochloride vs. Tofacitinib: A Comparative Analysis of TYK2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deucravacitinib hydrochloride and tofacitinib, with a specific focus on their selectivity for Tyrosine Kinase 2 (TYK2). This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

Tofacitinib, a first-generation JAK inhibitor, has demonstrated broad efficacy but its mechanism of action involves the inhibition of multiple JAK isoforms, which can lead to a range of side effects. Deucravacitinib represents a new class of TYK2 inhibitor with a distinct mechanism that confers high selectivity. This guide delves into the specifics of their mechanisms and presents the data that substantiates their differing selectivity profiles.

Mechanism of Action

The selectivity of deucravacitinib and tofacitinib for TYK2 is rooted in their fundamentally different mechanisms of action at the molecular level.

Deucravacitinib: Allosteric Inhibition of TYK2

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1][2][3] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, which is structurally distinct from the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][4] This allosteric binding locks TYK2 into an inactive conformation, thereby preventing its activation and the subsequent downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][5] This novel mechanism of action is the basis for its high selectivity for TYK2 over other JAK family members.[5]

Tofacitinib: ATP-Competitive Inhibition of Multiple JAKs

Tofacitinib is a first-generation JAK inhibitor that functions as a reversible, competitive antagonist at the ATP-binding site within the catalytic (JH1) domain of the JAK enzymes.[6] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, and is significantly less potent against TYK2.[6][7] Due to the high degree of conservation in the ATP-binding site across the JAK family, tofacitinib is considered a pan-JAK or non-selective JAK inhibitor.[8]

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and highlights the distinct molecular targets of deucravacitinib and tofacitinib.

Figure 1. JAK-STAT Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Kinase Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JH2 (Pseudokinase) JH1 (Catalytic) Receptor->JAK 2. Activation STAT STAT JAK:f1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus 5. Translocation Deucravacitinib Deucravacitinib Deucravacitinib->JAK:f0 Allosteric Inhibition (TYK2 specific) Tofacitinib Tofacitinib Tofacitinib->JAK:f1 ATP-Competitive Inhibition (JAK1/3 > JAK2 >> TYK2)

Caption: JAK-STAT pathway and inhibitor targets.

Quantitative Data on Selectivity

The selectivity of deucravacitinib and tofacitinib has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for deucravacitinib and tofacitinib against the different JAK family members from a head-to-head in vitro whole blood assay.

CompoundTYK2 IC50 (nM)JAK1/3 IC50 (nM)JAK2/2 IC50 (nM)Data Source
Deucravacitinib 5.4>10,000>10,000[9][10][11][12][13]
Tofacitinib 3,8901101,730[9][10][11][12][13]

Data presented are from in vitro whole blood assays measuring the inhibition of signaling pathways mediated by specific JAK dimers.

As the data illustrates, deucravacitinib is highly potent against TYK2, with an IC50 in the low nanomolar range, while exhibiting minimal to no activity against JAK1, JAK2, and JAK3 at concentrations up to 10,000 nM.[9][10][11][12][13] In stark contrast, tofacitinib is significantly less potent against TYK2, with an IC50 value in the micromolar range, but is a potent inhibitor of JAK1/3 and to a lesser extent JAK2.[9][10][11][12][13]

Experimental Protocols

To provide a comprehensive understanding of how the selectivity data is generated, this section outlines the methodologies for key in vitro assays used to characterize JAK inhibitors.

In Vitro Whole Blood Phospho-STAT (pSTAT) Flow Cytometry Assay

This cellular assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood, providing a physiologically relevant assessment of JAK inhibitor activity.

Objective: To determine the IC50 of inhibitors against specific JAK-mediated signaling pathways in different immune cell populations.

Materials:

  • Freshly drawn human whole blood collected in EDTA-containing tubes.

  • Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/2).

  • JAK inhibitors (Deucravacitinib, Tofacitinib) dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).

  • 96-well plates.

  • Flow cytometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of deucravacitinib and tofacitinib in DMSO and then further dilute in PBS to the desired final concentrations.

  • Blood Aliquoting and Incubation: Aliquot 100 µL of whole blood into each well of a 96-well plate. Add the diluted inhibitors to the respective wells and incubate for 1 hour at 37°C.[14]

  • Cytokine Stimulation: Add the appropriate cytokine to each well to stimulate specific JAK/STAT pathways and incubate for 15 minutes at 37°C.[14]

  • Cell Lysis and Fixation: Lyse red blood cells and fix the leukocytes by adding a lysis/fixation buffer according to the manufacturer's instructions.

  • Permeabilization: Permeabilize the fixed cells by adding a permeabilization buffer.

  • Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins for 30-60 minutes at room temperature in the dark.[14]

  • Washing: Wash the cells with PBS to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.

  • Data Analysis: Gate on specific immune cell populations based on their surface marker expression. Determine the median fluorescence intensity (MFI) of the pSTAT signal for each cell population. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay that measures the binding of an inhibitor to the kinase of interest.

Objective: To determine the affinity (IC50) of inhibitors for purified JAK enzymes.

Materials:

  • Purified, tagged (e.g., GST or His-tagged) JAK1, JAK2, JAK3, and TYK2 enzymes.

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

  • Kinase buffer.

  • JAK inhibitors (Deucravacitinib, Tofacitinib) dissolved in DMSO.

  • 384-well plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and tracer in kinase buffer at the appropriate concentrations as per the manufacturer's protocol.[17] Prepare serial dilutions of the inhibitors.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • Inhibitor solution (or DMSO for control).

    • Kinase/Eu-antibody mixture.

    • Tracer solution.[17]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[17][18]

  • Data Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[19]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The binding of the tracer to the kinase brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20][21]

AlphaLISA® SureFire® Ultra™ Cellular Phospho-STAT Assay

This is a bead-based immunoassay for the quantitative detection of phosphorylated STAT proteins in cell lysates.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells or a relevant cell line).

  • Cytokines for stimulation.

  • JAK inhibitors (Deucravacitinib, Tofacitinib).

  • AlphaLISA® SureFire® Ultra™ Lysis Buffer.

  • AlphaLISA® Acceptor beads conjugated to an antibody recognizing one epitope on the target pSTAT.

  • Streptavidin-coated Donor beads that bind to a biotinylated antibody recognizing another epitope on the pSTAT.

  • 384-well OptiPlate™.

  • AlphaScreen-capable plate reader.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well culture plate and grow to the desired confluency. Treat the cells with serial dilutions of the inhibitors for a specified time.

  • Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for the optimal duration.

  • Cell Lysis: Lyse the cells by adding AlphaLISA® SureFire® Ultra™ Lysis Buffer and incubate with shaking for 10 minutes.[22]

  • Lysate Transfer: Transfer the cell lysate to a 384-well OptiPlate™.[23]

  • Addition of Acceptor Beads: Add the Acceptor bead mix to the lysate and incubate for 1 hour at room temperature.[22]

  • Addition of Donor Beads: Add the Donor bead mix and incubate for 1 hour at room temperature in the dark.[22]

  • Data Reading: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: In the presence of pSTAT, the acceptor and donor beads are brought into close proximity, generating a luminescent signal. The signal intensity is proportional to the amount of pSTAT. Plot the signal against the inhibitor concentration and calculate the IC50 value.[24][25][26]

Experimental Workflow Visualization

The following diagram outlines a general workflow for assessing and comparing the selectivity of kinase inhibitors like deucravacitinib and tofacitinib.

Figure 2. Kinase Inhibitor Selectivity Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Comparison biochem_assay In Vitro Kinase Assay (e.g., LanthaScreen™) biochem_data Determine IC50 against purified JAK1, JAK2, JAK3, and TYK2 enzymes biochem_assay->biochem_data compare_ic50 Compare IC50 values across all JAK isoforms biochem_data->compare_ic50 cellular_assay Cell-Based pSTAT Assay (e.g., Whole Blood Flow Cytometry, AlphaLISA®) cellular_data Determine IC50 in a physiologically relevant context cellular_assay->cellular_data cellular_data->compare_ic50 selectivity_profile Generate Selectivity Profile (Fold-selectivity) compare_ic50->selectivity_profile

Caption: Workflow for kinase inhibitor selectivity.

Conclusion

The available experimental data unequivocally demonstrates that deucravacitinib is a highly selective inhibitor of TYK2, a characteristic attributed to its unique allosteric mechanism of action that targets the pseudokinase domain.[5][9][10][11][12] In contrast, tofacitinib, an ATP-competitive inhibitor, exhibits a broader spectrum of activity against JAK1, JAK2, and JAK3, with significantly lower potency for TYK2.[6][9][10][11][12] This fundamental difference in selectivity has important implications for the therapeutic application and potential side-effect profiles of these two drugs. For researchers and drug development professionals, the distinct mechanisms of deucravacitinib and tofacitinib provide valuable insights into the rational design of next-generation kinase inhibitors with improved selectivity and potentially enhanced safety profiles. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of novel kinase inhibitors.

References

Comparative Efficacy of Deucravacitinib and Apremilast in Psoriasis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor, and apremilast, a phosphodiesterase 4 (PDE4) inhibitor, in various psoriasis models. The information is intended for researchers, scientists, and drug development professionals, offering insights from preclinical in vitro and in vivo data, alongside pivotal clinical trial results.

Mechanism of Action

Deucravacitinib and apremilast employ distinct mechanisms to modulate the inflammatory cascades central to psoriasis pathogenesis.

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1] By binding to the regulatory pseudokinase domain of TYK2, it uniquely inhibits the signaling of key cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] This targeted inhibition disrupts the downstream activation of STAT proteins, mitigating the pro-inflammatory effects of these cytokine pathways.[3]

Apremilast is an oral small-molecule inhibitor of PDE4.[4] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells.[4] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of multiple pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-23, and IL-17, while increasing the production of the anti-inflammatory cytokine IL-10.[4][5]

Signaling Pathway Diagrams

Deucravacitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 Receptor IL-23 Receptor IL-23->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 TYK2->STAT3 Phosphorylation JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Pro-inflammatory Gene Transcription pSTAT3->Gene Nuclear Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Deucravacitinib's inhibition of the TYK2 signaling pathway.

Apremilast_Pathway cluster_intracellular Intracellular Space ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Apremilast Apremilast Apremilast->PDE4 Inhibition NFkB NF-κB PKA->NFkB Inhibition Anti_Cytokines Anti-inflammatory Cytokine Genes (IL-10) PKA->Anti_Cytokines Upregulation Pro_Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-23, IL-17) NFkB->Pro_Cytokines Activation

Apremilast's inhibition of the PDE4 signaling pathway.

Preclinical Efficacy

In Vitro Data

Deucravacitinib demonstrates high potency and selectivity for TYK2 in various in vitro assays. Apremilast effectively inhibits PDE4 and subsequent pro-inflammatory cytokine production.

ParameterDeucravacitinibApremilastReference(s)
Target Tyrosine Kinase 2 (TYK2)Phosphodiesterase 4 (PDE4)[1],[4]
IC50 (Target Enzyme) ~0.2 nM (Probe displacement)~74 nM[6],[7]
IC50 (Cellular Assays) 2-19 nM (IL-12, IL-23, IFN-α signaling)7.7-11 nM (TNF-α production in PBMCs and whole blood)[6],[7]
Selectivity >100-fold for TYK2 vs JAK1/3; >2000-fold vs JAK2Non-selective for PDE4 isoforms[6]
Key Inhibited Cytokines IL-12, IL-23, Type I IFN-mediated signalingTNF-α, IL-23, IL-17, IL-12[3],[4]
Upregulated Cytokines Not applicableIL-10[5]
In Vivo Data: Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical model that recapitulates key features of human psoriasis, including epidermal hyperplasia, and infiltration of immune cells.

While direct head-to-head preclinical studies are limited, separate studies have demonstrated the efficacy of both agents in this model.

Deucravacitinib: In an IMQ-induced psoriasis mouse model, oral administration of Deucravacitinib (e.g., 30 mg/kg) has been shown to significantly improve psoriasis symptoms.[8] Key findings include a reduction in skin inflammation, decreased expression of p-STAT3 and Ki67 in the skin, and a reduction in the infiltration of immune cells.[8] Furthermore, Deucravacitinib treatment led to a decrease in the levels of pro-inflammatory cytokines such as IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A in the skin lesions.[8]

Apremilast: Oral administration of apremilast (e.g., 6 mg/kg/day) in a K5.Stat3C transgenic mouse model of psoriasis, which shares features with the IMQ model, resulted in a significant resolution of inflamed plaques.[4] This was accompanied by a dramatic decrease in epidermal thickness, reduced cutaneous immune cell infiltrate, and significant downregulation of pro-inflammatory cytokines including IL-1β, IL-6, IL-23, IL-17A, IL-22, and TNF-α in skin lesions.[4]

Experimental Protocols

In Vitro TYK2/JAK Inhibition Assay (Whole Blood)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Deucravacitinib against TYK2- and other JAK-mediated signaling pathways.

Methodology:

  • Cell Source: Freshly drawn human whole blood from healthy donors.

  • Assay Setup: Aliquots of whole blood are pre-incubated with escalating concentrations of Deucravacitinib or a vehicle control.

  • Stimulation: Specific cytokines are added to stimulate distinct JAK-STAT pathways:

    • TYK2/JAK2: IL-12 to induce IFN-γ production.

    • JAK1/JAK3: IL-2 to induce STAT5 phosphorylation in T cells.

    • JAK2/JAK2: Thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets.

  • Endpoint Measurement:

    • For TYK2/JAK2, IFN-γ levels in the plasma are quantified by ELISA after a 24-hour incubation.

    • For JAK1/3 and JAK2/2, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT5 and pSTAT3). The level of phosphorylation is measured by flow cytometry.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition of the signal (IFN-γ production or STAT phosphorylation) against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.[9]

In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of apremilast for the inhibition of PDE4 and its effect on TNF-α production.

Methodology:

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Assay Setup: PBMCs are plated and pre-incubated with various concentrations of apremilast or a vehicle control for 30 minutes.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate the production of TNF-α.

  • Endpoint Measurement: After a 24-hour incubation period, the cell culture supernatants are collected, and the concentration of TNF-α is measured by ELISA.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each apremilast concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percent inhibition against the log concentration of apremilast and fitting the data to a dose-response curve.[7][10]

In Vivo Imiquimod-Induced Psoriasis Mouse Model Workflow

Objective: To evaluate the in vivo efficacy of Deucravacitinib and apremilast in a psoriasis-like skin inflammation model.

IMQ_Workflow cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment (e.g., 6-7 days) cluster_endpoint Endpoint Analysis (Day 7-8) A1 Acclimatize Mice (e.g., BALB/c or C57BL/6) A2 Shave Dorsal Skin A1->A2 A3 Randomize into Treatment Groups: - Vehicle Control - Deucravacitinib - Apremilast A2->A3 B1 Daily Topical Application of Imiquimod Cream (e.g., 62.5 mg of 5% cream) A3->B1 B2 Daily Oral Gavage of Vehicle, Deucravacitinib, or Apremilast A3->B2 B3 Daily Monitoring: - Body Weight - Psoriasis Area and Severity Index (PASI) scoring  (Erythema, Scaling, Thickness) B1->B3 B2->B3 C1 Euthanasia and Tissue Collection (Skin, Spleen) B3->C1 C2 Histological Analysis of Skin: - H&E Staining (Epidermal Thickness) - Immunohistochemistry (e.g., Ki67 for proliferation) C1->C2 C3 Molecular Analysis of Skin: - qPCR/ELISA for Cytokine Levels  (IL-17, IL-23, TNF-α) C1->C3 C4 Flow Cytometry of Skin/Spleen: - Immune Cell Infiltration  (T cells, Neutrophils, Dendritic Cells) C1->C4

A typical experimental workflow for the imiquimod-induced psoriasis mouse model.

Clinical Efficacy: Head-to-Head Comparison

The POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials provided a direct comparison of the efficacy and safety of Deucravacitinib (6 mg once daily) and apremilast (30 mg twice daily) in patients with moderate to severe plaque psoriasis.[11][12]

Primary Efficacy Endpoints at Week 16

Deucravacitinib demonstrated superiority over both placebo and apremilast at the 16-week primary endpoint.[11][12]

EndpointDeucravacitinibApremilastPlaceboTrial
PASI 75 Response 58.4%35.1%12.7%POETYK PSO-1[11]
53.0%39.8%9.4%POETYK PSO-2[12]
sPGA 0/1 Response 53.6%32.1%7.2%POETYK PSO-1[11]
49.5%33.9%8.6%POETYK PSO-2[12]

PASI 75: ≥75% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear (0) or almost clear (1).

Long-Term Efficacy

The efficacy of Deucravacitinib continued to improve beyond week 16 and was maintained through 52 weeks of treatment.[11][13] In the POETYK PSO-1 trial, the PASI 75 response rate for Deucravacitinib increased at week 24 and was sustained at week 52.[14] Similarly, in the POETYK PSO-2 trial, Deucravacitinib showed continued superiority over apremilast at week 24.[15]

Conclusion

Both Deucravacitinib and apremilast are effective oral treatments for psoriasis, but they operate through distinct molecular pathways. Preclinical data highlight their specific inhibitory activities on key inflammatory components of the disease. Head-to-head clinical trials have demonstrated that Deucravacitinib has superior efficacy compared to apremilast in treating moderate to severe plaque psoriasis, as evidenced by higher rates of skin clearance at both early and later time points. This guide provides foundational data to aid researchers in understanding the comparative profiles of these two important therapeutic agents.

References

Validating TYK2 as the Primary Target of Deucravacitinib Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deucravacitinib hydrochloride's performance against other relevant inhibitors, supported by experimental data, to validate Tyrosine Kinase 2 (TYK2) as its primary therapeutic target.

Deucravacitinib is an oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. It has a unique mechanism of action, binding to the regulatory pseudokinase domain (JH2) of TYK2 rather than the conserved active site in the catalytic domain (JH1) targeted by other JAK inhibitors.[1] This allosteric inhibition stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling.[2][3] This distinct mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is critical for its safety and efficacy profile.[1][4][5]

The TYK2 Signaling Pathway and Deucravacitinib's Point of Intervention

TYK2 is a key intracellular kinase that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are central to the pathogenesis of numerous immune-mediated diseases, including psoriasis.[1][6][7][8] By selectively inhibiting TYK2, Deucravacitinib effectively blocks these key inflammatory pathways.[8][9]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 Receptor Cytokine Receptor IL-23->Receptor IL-12 IL-12 IL-12->Receptor IFN IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits Gene Pro-inflammatory Gene Expression Nucleus->Gene

Figure 1: Simplified TYK2 signaling pathway and Deucravacitinib's mechanism of action.

Comparative Selectivity of Deucravacitinib

The validation of TYK2 as the primary target of Deucravacitinib hinges on demonstrating its high selectivity against other closely related kinases, particularly the other members of the JAK family. This selectivity minimizes off-target effects that are commonly associated with less selective JAK inhibitors.

Biochemical and Cellular Assay Data

Biochemical assays, such as probe displacement assays, and cellular assays in whole blood are crucial for quantifying the inhibitory activity of Deucravacitinib and comparing it to other JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 1: Comparative Inhibitory Activity (IC50) of Deucravacitinib and Other JAK Inhibitors

CompoundTargetBiochemical Assay IC50 (nM)Whole Blood Assay IC50 (nM)Selectivity over TYK2 (Whole Blood Assay)
Deucravacitinib TYK2 0.2 [10]11 -
JAK1>10,000[10]1,800164-fold
JAK2>10,000[10]5,300482-fold
JAK3>10,000[10]2,000182-fold
Tofacitinib TYK2-1,3000.008-fold
JAK1-2356.5-fold
JAK2-2065-fold
JAK3-4325-fold
Upadacitinib TYK2-6200.018-fold
JAK1-4314.4-fold
JAK2-1105.6-fold
JAK3---
Baricitinib TYK2-9800.011-fold
JAK1-4920-fold
JAK2-5816.9-fold
JAK3---

Data compiled from multiple sources.[1][5][10][11][12]

The data clearly demonstrates Deucravacitinib's high potency and selectivity for TYK2. In biochemical assays, it exhibits an IC50 of 0.2 nM for TYK2, while showing minimal activity against JAK1, JAK2, and JAK3 even at concentrations greater than 10,000 nM.[10] This remarkable selectivity is maintained in more physiologically relevant whole blood assays.

Allosteric_Inhibition cluster_activation Normal Activation cluster_inhibition Inhibition Mechanisms TYK2_inactive TYK2 (Inactive Conformation) Regulatory Domain (JH2) Catalytic Domain (JH1) TYK2_active TYK2 (Active Conformation) Regulatory Domain (JH2) Catalytic Domain (JH1) TYK2_inactive:head->TYK2_active:head Signal ADP ADP TYK2_active:cat->ADP TYK2_inhibited TYK2 (Inhibited Conformation) Regulatory Domain (JH2) Catalytic Domain (JH1) ATP ATP ATP->TYK2_active:cat ATP->TYK2_inhibited:cat Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_inhibited:reg Allosteric Binding Other_JAKi Other JAKi Other_JAKi->TYK2_active:cat Competitive Binding

Figure 2: Allosteric vs. competitive inhibition of TYK2.

Clinical Validation: Efficacy in Psoriasis

The selective inhibition of TYK2 by Deucravacitinib translates into significant clinical efficacy in immune-mediated diseases like psoriasis, without the adverse events associated with broader JAK inhibition. The POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials demonstrated the superiority of Deucravacitinib over both placebo and the oral PDE4 inhibitor, apremilast.[5][11][13]

Table 2: Key Efficacy Endpoints from POETYK PSO-1 at Week 16

Treatment GroupPASI 75 Response (%)sPGA 0/1 Response (%)
Deucravacitinib 6 mg QD 58.4 53.6
Placebo12.77.2
Apremilast 30 mg BID35.132.1

P < 0.0001 for Deucravacitinib vs. Placebo and Apremilast for both endpoints.[5]

The achievement of these primary endpoints, Psoriasis Area and Severity Index (PASI) 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear), by a significantly higher percentage of patients treated with Deucravacitinib provides strong clinical validation of its targeted mechanism of action.[5][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the presented data. Below are representative protocols for key assays used to determine the selectivity and functional activity of Deucravacitinib.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound. However, for an allosteric inhibitor like Deucravacitinib, a probe displacement assay targeting the pseudokinase domain is more appropriate.

Objective: To determine the IC50 value of a test compound against TYK2.

Materials:

  • Recombinant human TYK2 protein

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (a fluorescently labeled, ATP-competitive inhibitor)

  • Test compound (Deucravacitinib)

  • Kinase Buffer

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a 1X kinase reaction buffer from a 5X stock solution. Dilute the TYK2 enzyme, Eu-anti-Tag antibody, and kinase tracer to their desired concentrations in the 1X buffer.

  • Compound Dilution: Prepare a serial dilution of Deucravacitinib in DMSO, and then further dilute in the 1X kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer. The final volume is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Antibody, Tracer) start->prep plate Plate Compound, Kinase, and Tracer in 384-well Plate prep->plate dilute Serially Dilute Deucravacitinib dilute->plate incubate Incubate at RT for 1 hour plate->incubate read Read Plate (TR-FRET) incubate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 3: Workflow for a biochemical kinase inhibition assay.
Whole Blood Phospho-STAT Assay (Flow Cytometry)

This assay measures the functional inhibition of cytokine-induced signaling in a physiologically relevant environment.

Objective: To assess the inhibitory effect of Deucravacitinib on IL-12-induced STAT4 phosphorylation in human whole blood.

Materials:

  • Freshly collected human whole blood (heparinized)

  • Recombinant human IL-12

  • Test compound (Deucravacitinib)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT4

  • Flow cytometer

Procedure:

  • Compound Incubation: Aliquot whole blood into tubes and add serial dilutions of Deucravacitinib. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add IL-12 to the blood samples to stimulate TYK2 signaling and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of STAT4.

  • Lysis and Permeabilization: Lyse the red blood cells and permeabilize the remaining white blood cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTAT4.

  • Data Acquisition: Acquire the samples on a flow cytometer, collecting data from a sufficient number of cells.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT4 signal. Plot the MFI against the Deucravacitinib concentration to determine the IC50.

Conclusion

The extensive biochemical, cellular, and clinical data strongly validate TYK2 as the primary and selective target of this compound. Its unique allosteric mechanism of inhibition confers a high degree of selectivity over other JAK family members, which translates to a favorable efficacy and safety profile in the treatment of immune-mediated diseases such as psoriasis. The comparative data presented in this guide underscore the distinct nature of Deucravacitinib as a selective TYK2 inhibitor, setting it apart from broader-acting JAK inhibitors.

References

Deucravacitinib Hydrochloride: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Deucravacitinib hydrochloride against other prominent TYK2 and JAK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its specific mechanism of action and potential therapeutic advantages.

Introduction to Deucravacitinib's Unique Mechanism

Deucravacitinib is a novel, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain targeted by many other JAK inhibitors.[1][2] This distinct binding mode is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2]

Comparative Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other relevant kinase inhibitors against the JAK family of kinases. Lower IC50 values indicate greater potency.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Primary Target(s)Mechanism of Action
Deucravacitinib ~50 [2]>10,000 [2]>10,000 [2]>10,000 [2]TYK2Allosteric (JH2)
Tofacitinib 16-34[3]1.7-112[3][4]1.8-20[3][4]0.75-1.6[3][4]Pan-JAKATP-competitive (JH1)
Upadacitinib 4,700[5][6]43[5][6]120[5][6]2,300[5][6]JAK1ATP-competitive (JH1)
Baricitinib 53[7]5.9[7]5.7[7]560[7]JAK1/JAK2ATP-competitive (JH1)
NDI-034858 (TAK-279) 6.7 (cellular)[8]Highly Selective for TYK2Highly Selective for TYK2Highly Selective for TYK2TYK2Allosteric (JH2)
PF-06826647 (Ropsacitinib) 15-17[9][10]383[9][10]74[9][10]>10,000[9]TYK2ATP-competitive (JH1)
Roselytinib (Lilly) Data not availableData not availableData not availableData not availableTYK2ATP-competitive (JH1)

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Signaling Pathway Inhibition

Deucravacitinib's high selectivity for TYK2 translates to targeted inhibition of signaling pathways mediated by specific cytokines, primarily IL-12, IL-23, and Type I interferons. These cytokines are pivotal in the pathogenesis of various immune-mediated diseases.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-12/IL-23 IL-12/IL-23 Receptor Cytokine Receptor IL-12/IL-23->Receptor Binds IFN-α/β IFN-α/β IFN-α/β->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocates & Activates Deucravacitinib Deucravacitinib (Allosteric Inhibition) Deucravacitinib->TYK2 Inhibits

TYK2 signaling pathway and Deucravacitinib's point of inhibition.

Experimental Protocols

The kinase selectivity of Deucravacitinib and other inhibitors is typically determined using a combination of biochemical and cell-based assays.

Biochemical Kinase Assays (e.g., IC50 Determination)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Termination: Stop the reaction, often by adding a strong acid or chelating agent.

  • Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, including:

    • Radiometric Assays: Capturing the radiolabeled phosphorylated substrate on a filter and quantifying with a scintillation counter.

    • Fluorescence-Based Assays: Using phospho-specific antibodies tagged with fluorescent probes.

    • Luminescence-Based Assays: Employing coupled enzyme systems that produce a luminescent signal proportional to the amount of ADP generated.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assays (e.g., Phospho-STAT Assays)

These assays measure the inhibitory effect of a compound on a specific signaling pathway within a cellular context.

Objective: To assess the functional consequence of kinase inhibition by measuring the phosphorylation of downstream signaling molecules like STATs.

General Protocol:

  • Cell Culture: Culture appropriate cell lines that express the target kinase and are responsive to specific cytokine stimulation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Cytokine Stimulation: Add a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 signaling pathway.

  • Cell Lysis: After a defined stimulation period, lyse the cells to release their intracellular contents.

  • Detection of Phosphorylated STAT: Quantify the amount of phosphorylated STAT (pSTAT) using methods such as:

    • Western Blotting: Separating proteins by size and using phospho-specific antibodies for detection.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Capturing pSTAT in a multi-well plate and detecting with an antibody-enzyme conjugate.

    • Flow Cytometry (Phosflow): Staining individual cells with fluorescently labeled phospho-specific antibodies and analyzing on a flow cytometer.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Selectivity Profile Generation A1 Purified Kinase + Substrate + ATP A2 Add Test Compound (Varying Concentrations) A1->A2 A3 Measure Kinase Activity (e.g., Phosphorylation) A2->A3 A4 Calculate IC50 A3->A4 C1 Compare IC50 values across a panel of kinases A4->C1 B1 Culture Relevant Cell Lines B2 Treat with Test Compound B1->B2 B3 Stimulate with Cytokine B2->B3 B4 Measure Downstream Signaling (e.g., pSTAT levels) B3->B4 B5 Determine Cellular IC50 B4->B5 B5->C1

Experimental workflow for kinase selectivity profiling.

Conclusion

The experimental data robustly demonstrates that this compound is a highly selective allosteric inhibitor of TYK2. Its unique mechanism of binding to the JH2 domain confers a distinct selectivity profile compared to ATP-competitive JAK inhibitors, which tend to have broader activity across the JAK family. This high degree of selectivity for TYK2 may translate into a more targeted therapeutic effect and a differentiated safety profile in the treatment of various immune-mediated diseases. Researchers and clinicians should consider this selectivity profile when evaluating Deucravacitinib for specific therapeutic applications.

References

Deucravacitinib's Distinct Safety Profile: A Comparative Analysis with Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of oral treatment for moderate-to-severe plaque psoriasis, deucravacitinib hydrochloride, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of the safety data, supported by experimental evidence, for researchers, scientists, and drug development professionals.

Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory pseudokinase (JH2) domain, underpins its distinct safety and tolerability.[1][2] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize off-target effects.[1][2][3] This specificity is believed to contribute to a lower incidence of adverse events commonly associated with broader JAK inhibition, such as hematologic abnormalities and certain infections.[1]

Comparative Safety Data

The following tables summarize the key safety findings for deucravacitinib compared to other prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that direct head-to-head safety trials for all listed inhibitors are not always available, and comparisons should be interpreted with consideration of the different patient populations and study designs.

Adverse Event of Special InterestDeucravacitinib (POETYK PSO-1 & PSO-2, 3-Year Data)[4][5]Tofacitinib (Various Indications)Baricitinib (Various Indications)Upadacitinib (Various Indications)
Serious Infections 0.9 (EAIR per 100 PY, excluding COVID-19)Variable, with increased risk notedIncreased risk observed, particularly at higher dosesHigher rates compared to adalimumab in some studies[6]
Major Adverse Cardiovascular Events (MACE) 0.3 (EAIR per 100 PY)Increased risk identified in post-marketing studiesBoxed warning regarding increased riskBoxed warning regarding increased risk
Venous Thromboembolism (VTE) 0.1 (EAIR per 100 PY)Increased risk, particularly for pulmonary embolismBoxed warning regarding thrombosisBoxed warning regarding thrombosis
Malignancies (excluding NMSC) 0.5 (EAIR per 100 PY)Increased risk of certain malignanciesBoxed warning regarding malignanciesBoxed warning regarding malignancies
Herpes Zoster 0.6 (EAIR per 100 PY)Increased risk compared to placeboIncreased risk, particularly at higher doses[7]Higher rates compared to adalimumab in some studies[6][8]
Acne 1.3 (EAIR per 100 PY)Not a commonly reported AE of interestNot a commonly reported AE of interestReported as a treatment-emergent AE[8]
Folliculitis 1.1 (EAIR per 100 PY)Not a commonly reported AE of interestNot a commonly reported AE of interestNot a commonly reported AE of interest

EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources and may not be directly comparable due to differences in study populations and methodologies.

Experimental Protocols

The safety and efficacy of deucravacitinib have been primarily established in the POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials.

POETYK PSO-1 and PSO-2 Study Design

  • Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[9]

  • Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[3][10]

  • Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[11][12]

  • Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.[3][12]

  • Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 versus placebo.[11]

  • Safety Assessments: Safety was monitored throughout the trials, with collection of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at regular intervals.

Following the 52-week trials, patients had the option to enroll in an open-label long-term extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term safety and efficacy.[10][13]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the distinct characteristics of deucravacitinib, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trials.

cluster_deucravacitinib Deucravacitinib (Allosteric TYK2 Inhibition) cluster_jak_inhibitors Other JAK Inhibitors (ATP-Competitive Inhibition) Deucravacitinib Deucravacitinib TYK2_regulatory TYK2 (Regulatory Domain) Deucravacitinib->TYK2_regulatory Binds to pseudokinase domain TYK2_catalytic_inactive TYK2 (Catalytic Domain) Inactive TYK2_regulatory->TYK2_catalytic_inactive Induces conformational change, locking in inactive state STAT_inactive_deu STAT (No Phosphorylation) TYK2_catalytic_inactive->STAT_inactive_deu No phosphorylation Gene_transcription_off Gene Transcription (Inflammatory Cytokines) Blocked STAT_inactive_deu->Gene_transcription_off JAK_inhibitor Other JAK Inhibitors JAK_catalytic JAK1/2/3 (Catalytic Domain) JAK_inhibitor->JAK_catalytic Competes with ATP for binding site STAT_active STAT (Phosphorylation) JAK_catalytic->STAT_active Blocks phosphorylation ATP ATP ATP->JAK_catalytic Gene_transcription_on Gene Transcription (Various Cytokines) Inhibited STAT_active->Gene_transcription_on

Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.

cluster_screening Screening & Randomization cluster_treatment Treatment Period (52 Weeks) cluster_endpoints Primary Endpoints (Week 16) cluster_lte Long-Term Extension (LTE) Screening Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization (1:2:1) Screening->Randomization Placebo Placebo Randomization->Placebo Deucravacitinib Deucravacitinib (6mg QD) Randomization->Deucravacitinib Apremilast Apremilast (30mg BID) Randomization->Apremilast Week16 PASI 75 & sPGA 0/1 Assessment Placebo->Week16 Deucravacitinib->Week16 Apremilast->Week16 Week52 End of 52-Week Treatment Week16->Week52 LTE_enrollment Eligible Patients Enroll in LTE Week52->LTE_enrollment OpenLabel Open-Label Deucravacitinib LTE_enrollment->OpenLabel

Caption: POETYK PSO-1/2 Clinical Trial Workflow.

Conclusion

Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a lower incidence of certain adverse events of special interest.[6] This favorable safety profile, combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide valuable insights into the sustained safety and efficacy of this innovative therapy.

References

Deucravacitinib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Its unique mechanism of action, involving allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from other JAK inhibitors that target the conserved active site in the catalytic (JH1) domain.[1][2] This guide provides a comparative analysis of the cross-reactivity of deucravacitinib with other kinases, supported by experimental data, to inform research and development in autoimmune and inflammatory diseases.

High Selectivity for TYK2 Over Other Janus Kinases

Deucravacitinib demonstrates a high degree of selectivity for TYK2 over the other members of the JAK family: JAK1, JAK2, and JAK3. This selectivity is attributed to its unique binding to the more structurally diverse pseudokinase domain.[2] In contrast, other approved JAK inhibitors, such as tofacitinib, upadacitinib, and baricitinib, are ATP-competitive and exhibit varying degrees of inhibition across multiple JAK family members.[1]

Comparative Inhibitory Activity in Whole Blood Assays

The selectivity of deucravacitinib has been quantified in in vitro human whole blood assays, which mimic a more physiologically relevant environment. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib and other JAK inhibitors against signaling pathways mediated by different JAK members.

CompoundTYK2/JAK2 Signaling (IL-12/IL-23 pathway)JAK1/JAK3 Signaling (IL-2 pathway)JAK2/JAK2 Signaling (TPO pathway)
Deucravacitinib IC50: 14 nM IC50: 2,400 nMIC50: >10,000 nM
TofacitinibIC50: 1,600 nMIC50: 91 nMIC50: 480 nM
UpadacitinibIC50: 1,600 nMIC50: 45 nMIC50: 310 nM
BaricitinibIC50: 780 nMIC50: 49 nMIC50: 430 nM

Data sourced from Chimalakonda A, et al. Dermatol Ther (Heidelb). 2021.[1]

These data highlight that deucravacitinib is significantly more potent at inhibiting TYK2-mediated signaling compared to the other tested JAK inhibitors. Conversely, deucravacitinib shows substantially less activity against JAK1, JAK2, and JAK3-mediated pathways. In cellular signaling assays, deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3] In direct kinase binding assays, deucravacitinib exhibited minimal to no activity against JAK1, JAK2, and JAK3, with IC50 values greater than 10 µM.[3]

Experimental Protocols

The comparative selectivity data presented above were generated using established in vitro whole blood assays. The general methodologies are outlined below.

In Vitro Whole Blood Assays for Kinase Selectivity

Objective: To determine the potency and selectivity of kinase inhibitors by measuring their effect on specific cytokine-induced signaling pathways in human whole blood.

General Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy donors.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of the test compounds (e.g., deucravacitinib, tofacitinib) for a specified period.

  • Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct JAK-STAT signaling pathways:

    • TYK2/JAK2 Signaling: Interleukin-12 (IL-12) is used to stimulate the production of interferon-gamma (IFN-γ), a downstream marker of the IL-12/IL-23 pathway.[1]

    • JAK1/JAK3 Signaling: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5 in T-lymphocytes.[1]

    • JAK2/JAK2 Signaling: Thrombopoietin (TPO) is used to induce the phosphorylation of STAT3 in platelets.[1]

  • Endpoint Analysis: Following stimulation, the relevant downstream signaling events are quantified:

    • For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma is measured by ELISA.

    • For the JAK1/JAK3 and JAK2/JAK2 assays, the phosphorylation of STAT proteins in specific cell populations is measured by flow cytometry using phospho-specific antibodies.

  • Data Analysis: The data are analyzed to determine the concentration of each inhibitor that causes a 50% reduction in the signaling endpoint (IC50). These values are then compared to assess the selectivity of the compounds.

G cluster_prep Sample Preparation cluster_stim Stimulation cluster_pathways Signaling Pathways cluster_analysis Endpoint Analysis Blood Whole Blood Incubate Incubate with Inhibitor Blood->Incubate TYK2_JAK2 TYK2/JAK2 JAK1_JAK3 JAK1/JAK3 JAK2_JAK2 JAK2/JAK2 IL12 IL-12 IL12->TYK2_JAK2 IL2 IL-2 IL2->JAK1_JAK3 TPO TPO TPO->JAK2_JAK2 IFNg IFN-γ Production (ELISA) TYK2_JAK2->IFNg pSTAT5 pSTAT5 (Flow Cytometry) JAK1_JAK3->pSTAT5 pSTAT3 pSTAT3 (Flow Cytometry) JAK2_JAK2->pSTAT3

Caption: Workflow for in vitro whole blood kinase selectivity assays.

Deucravacitinib's Mechanism and Signaling Pathway

Deucravacitinib's selectivity stems from its allosteric inhibition of the TYK2 pseudokinase domain. This locks the kinase in an inactive conformation, preventing downstream signaling. TYK2 is crucial for signaling by key cytokines implicated in autoimmune diseases, including IL-12, IL-23, and Type I interferons.[4][5] By selectively inhibiting TYK2, deucravacitinib modulates these specific pathways while sparing others that are dependent on JAK1, JAK2, and JAK3.

G cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK_partner JAK1 or JAK2 Receptor->JAK_partner activates STAT STAT TYK2->STAT phosphorylates JAK_partner->STAT phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Gene Gene Expression (Inflammation) STAT_dimer->Gene regulates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits (allosteric)

Caption: Deucravacitinib selectively inhibits the TYK2 signaling pathway.

Conclusion

The available data strongly support that deucravacitinib is a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action results in minimal cross-reactivity with other JAK family members at clinically relevant concentrations. This high degree of selectivity may contribute to a differentiated safety and efficacy profile compared to pan-JAK inhibitors and presents a promising therapeutic strategy for a range of immune-mediated diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Deucravacitinib Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Deucravacitinib hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe management and disposal of this selective TYK2 inhibitor, aligning with general best practices for pharmaceutical waste.

Understanding the Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management, while the DEA regulates the disposal of controlled substances.[1][2][4] It is crucial to adhere to both federal and any additional state or local regulations.[4]

Characterization of this compound Waste

Proper disposal begins with the correct classification of the waste stream. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.

Hazardous Pharmaceutical Waste: This category includes drugs that are specifically listed by the EPA or exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] While the Safety Data Sheet (SDS) for Deucravacitinib does not classify it as a hazardous substance, any mixture with a hazardous solvent or other chemical would render the entire waste stream hazardous.[5]

Non-Hazardous Pharmaceutical Waste: Pharmaceuticals that do not meet the criteria for hazardous waste fall into this category. Based on available safety data, pure, unused, or expired this compound would likely be managed as non-hazardous pharmaceutical waste.[4][6] However, it is imperative to consult your institution's environmental health and safety (EHS) department for a definitive classification.

Waste CategoryDescriptionDisposal Requirements
Hazardous Pharmaceutical Waste Waste that is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]Must be managed and disposed of following strict RCRA guidelines, typically involving incineration at a permitted hazardous waste facility.[1][4]
Non-Hazardous Pharmaceutical Waste Unwanted, contaminated, or expired medication not classified as hazardous.[2]Should not be disposed of down the drain.[4] Recommended disposal is through a licensed pharmaceutical waste management vendor, often via incineration.[1][4]
Controlled Substances Drugs regulated under the Controlled Substances Act (CSA).Deucravacitinib is not currently listed as a controlled substance. Disposal of controlled substances requires adherence to strict DEA regulations, often involving a reverse distributor or on-site destruction with specific documentation.[3][4]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the disposal of this compound from a research or laboratory setting. This procedure is based on general guidelines for non-hazardous pharmaceutical waste and should be adapted to comply with your institution's specific protocols.

  • Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes unused pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound. Use designated, clearly labeled waste containers.

  • Containerization:

    • Solid Waste: Place unused or expired this compound powder, contaminated personal protective equipment (PPE), and other solid materials into a designated, sealable container labeled "Non-Hazardous Pharmaceutical Waste for Incineration."

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name "this compound" and its approximate concentration. Do not mix with other chemical waste unless specifically instructed to do so by your EHS department.

    • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

  • Spill Management: In the event of a spill, follow the guidance provided in the Safety Data Sheet.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

    • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[6]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[7]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6]

    • Collect all cleanup materials in a sealed container and dispose of it as this compound waste.[6]

  • Storage: Store waste containers in a secure, designated area away from incompatible materials. The storage area should be well-ventilated.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's designated hazardous or pharmaceutical waste management vendor. This ensures the waste is transported and disposed of in compliance with all regulations, typically via incineration.[1][4]

Important Note: Do not dispose of this compound down the drain or in the regular trash. [4] Sewer disposal of pharmaceuticals can have adverse effects on aquatic life and wastewater treatment systems.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The recommended best practice is to rely on professional waste management services for high-temperature incineration, which is the most effective method for destroying active pharmaceutical ingredients.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containerization cluster_2 Interim Storage & Spill Management cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate at Point of Generation A->B C Solid Waste Container (Labeled: 'Non-Hazardous Pharmaceutical Waste') B->C D Liquid Waste Container (Labeled with Contents & Concentration) B->D E Sharps Container (For Contaminated Sharps) B->E F Store in Secure, Designated Area C->F D->F E->F I Arrange for Pickup by Licensed Waste Vendor F->I G Spill Occurs H Follow SDS Spill Protocol (Absorb, Decontaminate, Collect) G->H H->C J Transport to Permitted Facility I->J K Final Disposal via Incineration J->K

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Deucravacitinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Deucravacitinib hydrochloride. Adherence to these procedures is mandatory to ensure a safe research environment and prevent occupational exposure.

This compound is a selective tyrosine kinase 2 (TYK2) inhibitor.[1][2][3][4] While specific occupational exposure limits have not been established, the compound is categorized as a reproductive toxin (Category 2) and can cause organ damage through prolonged or repeated exposure (Category 1).[5] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is required to minimize the risk of exposure to this compound.

Control TypeMinimum Requirement
Engineering Controls - Use in a well-ventilated laboratory, preferably within a certified chemical fume hood. - Ensure easy access to an eyewash station and safety shower.[5][6]
Eye Protection - Chemical safety goggles with side-shields are mandatory.[5][6]
Hand Protection - Wear compatible chemical-resistant gloves (e.g., nitrile). - Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn.
Skin and Body Protection - A lab coat or impervious clothing is required.[5][6] - Ensure full coverage of exposed skin.
Respiratory Protection - For operations that may generate dust or aerosols, a suitable respirator should be worn.[5][6] Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation - Immediately move the affected individual to fresh air.[6] - If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. - Seek immediate medical attention.
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] - Remove contaminated clothing and shoes.[5] - Seek medical attention.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

ProcedureStep-by-Step Guidance
Spill Response 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 5. Place all contaminated materials into a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal - Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[6] - Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Signaling Pathway

To ensure operational clarity and a deeper understanding of the compound's mechanism, the following diagrams illustrate the handling workflow and the targeted signaling pathway.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Conduct Experiment Conduct Experiment Dissolve/Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE G Deucravacitinib's Inhibition of the TYK2 Signaling Pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK Receptor->JAK STAT STAT TYK2->STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription translocates to nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.